THZ1 Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C31H29Cl2N7O2 |
|---|---|
Molecular Weight |
602.5 g/mol |
IUPAC Name |
N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide;hydrochloride |
InChI |
InChI=1S/C31H28ClN7O2.ClH/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27;/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38);1H/b11-6+; |
InChI Key |
LSAGMHUBJCPLJS-ICSBZGNSSA-N |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl |
Synonyms |
(E)-N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-(dimethylamino)but-2-enamido)benzamide hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Target of THZ1 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
THZ1 hydrochloride is a potent and selective small molecule inhibitor that has garnered significant interest in cancer research due to its unique mechanism of action. This technical guide provides a comprehensive overview of the biological target of THZ1, its mechanism of action, and detailed methodologies for key experimental procedures used to characterize its activity.
Primary Biological Target: Cyclin-Dependent Kinase 7 (CDK7)
The primary biological target of THZ1 is Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] THZ1 is a selective and potent covalent inhibitor of CDK7, exhibiting a half-maximal inhibitory concentration (IC50) of 3.2 nM in kinase binding assays.[1][2][3][4] CDK7 is a critical component of two essential cellular complexes:
-
Transcription Factor IIH (TFIIH): As part of the TFIIH complex, CDK7 plays a pivotal role in the initiation of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[2] This phosphorylation is crucial for promoter clearance and the transition to productive transcription elongation.
-
CDK-Activating Kinase (CAK) Complex: CDK7 is also the catalytic subunit of the CAK complex, which is responsible for the activating phosphorylation of other cell cycle-regulating CDKs, such as CDK1, CDK2, CDK4, and CDK6.
By inhibiting CDK7, THZ1 disrupts both transcription and cell cycle progression, making it a compelling candidate for cancer therapy, particularly in tumors addicted to high levels of transcription of oncogenes like MYC.
Mechanism of Action
THZ1 employs a unique mechanism of action that combines ATP-competitive binding with covalent, irreversible inhibition. It targets a specific cysteine residue, Cys312, located outside of the canonical kinase domain of CDK7.[2][5] This covalent modification provides a high degree of selectivity and potency. The acrylamide moiety of THZ1 forms a covalent bond with the thiol group of Cys312, leading to the irreversible inactivation of the CDK7 enzyme.[5]
The inhibition of CDK7 by THZ1 leads to several downstream effects:
-
Inhibition of RNAPII CTD Phosphorylation: THZ1 treatment leads to a significant reduction in the phosphorylation of the RNAPII CTD at serine 5 and serine 7, which are direct substrates of CDK7.[5] This disrupts the transcription of a broad range of genes, with a particular impact on genes with super-enhancers, such as the oncogene MYC.
-
Disruption of the Cell Cycle: By inhibiting the CAK activity of CDK7, THZ1 prevents the activation of other CDKs, leading to cell cycle arrest.
The dual impact of THZ1 on both transcription and cell cycle control contributes to its potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.
Quantitative Data
The following tables summarize the in vitro and cellular activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of THZ1
| Target | IC50 (nM) | Assay Type | Reference |
| CDK7 | 3.2 | Kinase Binding Assay | [1][2][3][4] |
| CDK12 | >250 (weak inhibition) | Kinase Assay | [1] |
| CDK13 | Weak inhibition | Kinase Assay | [1] |
Table 2: Anti-proliferative Activity of THZ1 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference | | --- | --- | --- | --- | | Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 | 72 hours |[1][5] | | Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 | Not Specified |[1][3] | | NALM6 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 101.2 | 72 hours |[6] | | REH | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 26.26 | 72 hours |[6] | | Human SCLC cell lines | Small Cell Lung Cancer (SCLC) | 5-20 | Not Specified |[7] |
Experimental Protocols
In Vitro CDK7 Kinase Assay
This protocol is designed to assess the direct inhibitory activity of THZ1 on recombinant CDK7.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
CDK7 substrate (e.g., a peptide corresponding to the RNAPII CTD)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add THZ1 dilutions or DMSO (vehicle control) to the appropriate wells.
-
Add the recombinant CDK7/Cyclin H/MAT1 complex to all wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of ATP and the CDK7 substrate to all wells. The final ATP concentration should be close to its Km for CDK7.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each THZ1 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (Resazurin-Based)
This protocol measures the effect of THZ1 on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Jurkat)
-
Complete cell culture medium
-
This compound
-
Resazurin sodium salt solution
-
96-well, opaque-walled cell culture plates
-
Fluorescence plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Treat the cells with the THZ1 dilutions or vehicle control (medium with DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add resazurin solution to each well to a final concentration of approximately 0.015 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence of the resorufin product using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Subtract the background fluorescence from wells containing medium and resazurin only.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis of RNAPII Phosphorylation
This protocol is used to detect the phosphorylation status of the RNAPII CTD in cells treated with THZ1.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-RNAPII CTD (Ser2)
-
Anti-phospho-RNAPII CTD (Ser5)
-
Anti-phospho-RNAPII CTD (Ser7)
-
Anti-total RNAPII
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of THZ1 or DMSO for a specified time (e.g., 4-6 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated RNAPII to total RNAPII and the loading control.
Visualizations
Caption: Mechanism of THZ1 action on CDK7 and its downstream signaling pathways.
Caption: General experimental workflow for characterizing this compound.
Caption: Workflow for a resazurin-based cell viability assay with THZ1.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 7. DOT Language | Graphviz [graphviz.org]
THZ1 Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
THZ1 hydrochloride is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Its unique mechanism of action, involving the targeting of a non-catalytic cysteine residue, has garnered significant interest in the field of oncology and transcriptional regulation. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays and visualizations of its mechanism of action are included to facilitate further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound is the hydrochloride salt of THZ1, a complex heterocyclic molecule. Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| Chemical Name | (E)-N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-(dimethylamino)but-2-enamido)benzamide hydrochloride |
| Molecular Formula | C₃₁H₂₉Cl₂N₇O₂ |
| Molecular Weight | 602.51 g/mol |
| CAS Number | 1604810-83-4 (free base) |
| Canonical SMILES | CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical Appearance | A solid, often appearing as a yellow to brown powder |
| Solubility | Soluble in DMSO (≥30.13 mg/mL); Insoluble in water and ethanol[1] |
| Storage | Store at -20°C[1] |
Mechanism of Action: Covalent Inhibition of CDK7
THZ1 is a highly selective and potent covalent inhibitor of CDK7, with a binding affinity IC50 of 3.2 nM[1][2][3][4][5][6]. Unlike many kinase inhibitors that target the ATP-binding pocket, THZ1 possesses an acrylamide moiety that forms a covalent bond with a specific cysteine residue, Cys312, located outside of the canonical kinase domain of CDK7[2][7]. This unique mechanism of action contributes to its high selectivity and irreversible inhibition.
The inhibition of CDK7 by THZ1 has profound effects on two critical cellular processes: transcription and cell cycle progression.
-
Transcriptional Regulation: CDK7 is a component of the general transcription factor TFIIH. It is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and Serine 7 residues[2][8][9]. This phosphorylation is a key step in the initiation and elongation phases of transcription. By inhibiting CDK7, THZ1 prevents the phosphorylation of RNAPII, leading to a global suppression of transcription[2][3][8][9]. This disproportionately affects genes with super-enhancers, which are often oncogenes like MYC and RUNX1[2].
-
Cell Cycle Control: CDK7 also functions as a CDK-activating kinase (CAK), responsible for phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Inhibition of CDK7 by THZ1 can therefore lead to cell cycle arrest[9].
The downstream effects of THZ1-mediated CDK7 inhibition include the downregulation of anti-apoptotic proteins and the induction of apoptosis in various cancer cell lines.
Biological Activity and In Vitro Efficacy
THZ1 exhibits potent anti-proliferative activity across a wide range of cancer cell lines. The half-maximal inhibitory concentrations (IC50) for various cell lines are presented in the table below.
Table 3: In Vitro Activity of THZ1 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50[1][2][4][6] |
| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55[1][2][6] |
| KOPTK1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.49 |
| DND-41 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.61 |
| Various Human SCLC lines | Small Cell Lung Cancer | 5-20 |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.
Western Blot Analysis of RNAPII Phosphorylation
This protocol describes the detection of total and phosphorylated forms of RNA Polymerase II in cells treated with THZ1.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-RNAPII CTD repeat YSPTSPS (total RNAPII)
-
Anti-phospho-RNAPII CTD (Ser2)
-
Anti-phospho-RNAPII CTD (Ser5)
-
Anti-phospho-RNAPII CTD (Ser7)
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with various concentrations of THZ1 (e.g., 50-500 nM) or DMSO for the desired time (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
In Vitro CDK7 Kinase Assay
This protocol outlines a method to assess the direct inhibitory effect of THZ1 on CDK7 kinase activity.
Materials:
-
Recombinant CDK7/Cyclin H/MAT1 (CAK complex)
-
GST-tagged RNAPII CTD substrate
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-³²P]ATP or unlabeled ATP
-
This compound
-
DMSO
-
SDS-PAGE gels and autoradiography film (for radioactive assay) or anti-phospho-CTD antibodies (for non-radioactive assay)
Procedure:
-
Kinase Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, recombinant CAK complex, and the GST-CTD substrate.
-
Inhibitor Addition: Add varying concentrations of THZ1 or DMSO to the reaction mixture. Pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (and [γ-³²P]ATP if applicable).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis:
-
Radioactive method: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to an autoradiography film to visualize the phosphorylated substrate.
-
Non-radioactive method: Perform a Western blot as described in Protocol 4.1 using an anti-phospho-CTD antibody to detect the phosphorylated substrate.
-
Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Cells and culture medium
-
96-well opaque-walled plates
-
This compound
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of THZ1 or DMSO for the desired duration (e.g., 72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Measurement:
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the THZ1 concentration and fitting the data to a dose-response curve.
Experimental and Logical Workflow Visualization
The following diagrams illustrate a typical experimental workflow for evaluating THZ1 and the logical relationship of its inhibitory action.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - Gao - Translational Cancer Research [tcr.amegroups.org]
- 3. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 5. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 7. THZ1 Reveals Roles for Cdk7 in Co- ... | Article | H1 Connect [archive.connect.h1.co]
- 8. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of THZ1 Hydrochloride on RNA Polymerase II Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
THZ1 hydrochloride is a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7), a critical component of the general transcription factor TFIIH. By targeting CDK7, as well as the related kinases CDK12 and CDK13, THZ1 profoundly disrupts the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), leading to widespread transcriptional inhibition and anti-proliferative effects in various cancer models. This technical guide provides an in-depth analysis of the mechanism of THZ1's action on RNAPII phosphorylation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
The regulation of transcription is a cornerstone of cellular function, and its dysregulation is a hallmark of cancer. RNA Polymerase II (RNAPII) is the central enzyme responsible for transcribing all protein-coding genes. The activity of RNAPII is tightly controlled by the phosphorylation status of its C-terminal domain (CTD), a long, unstructured region composed of repeating heptapeptide units (YSPTSPS). The differential phosphorylation of serine residues at positions 2, 5, and 7 of this repeat orchestrates the recruitment of various factors that regulate transcription initiation, elongation, and termination.
CDK7, as part of the TFIIH complex, plays a pivotal role in initiating transcription by phosphorylating Ser5 and Ser7 of the RNAPII CTD.[1][2] this compound has emerged as a powerful tool to probe the function of CDK7 and as a potential therapeutic agent. This guide delves into the specific effects of THZ1 on RNAPII CTD phosphorylation, providing a comprehensive resource for researchers in the fields of oncology, molecular biology, and drug development.
Mechanism of Action of this compound
THZ1 is a selective and potent covalent inhibitor of CDK7, with a reported IC50 of 3.2 nM.[3][4] It forms an irreversible covalent bond with a unique cysteine residue (Cys312) located outside the ATP-binding pocket of CDK7, conferring its high selectivity and potency.[2][5] In addition to CDK7, THZ1 also exhibits inhibitory activity against the closely related kinases CDK12 and CDK13, which are key regulators of transcriptional elongation through their phosphorylation of Ser2 on the RNAPII CTD.[3][6]
The primary mechanism by which THZ1 affects transcription is through the inhibition of CDK7-mediated phosphorylation of the RNAPII CTD at Ser5 and Ser7.[2] This impairment of initiation-associated phosphorylation events leads to a cascade of downstream effects, including defects in co-transcriptional capping, promoter-proximal pausing, and productive elongation.[7][8][9] The inhibition of CDK12 and CDK13 by THZ1 further exacerbates the transcriptional disruption by reducing Ser2 phosphorylation, which is crucial for the transition from pausing to productive elongation.[6][10]
Quantitative Data: Effect of THZ1 on RNAPII Phosphorylation
The inhibitory effect of THZ1 on RNAPII CTD phosphorylation has been demonstrated across various cancer cell lines. The following tables summarize the dose-dependent effects of THZ1 on the phosphorylation of Ser2, Ser5, and Ser7 of RNAPII, as determined by Western blot analysis in several studies.
Table 1: Effect of THZ1 on RNAPII CTD Phosphorylation in Jurkat T-ALL Cells
| THZ1 Concentration (nM) | Duration of Treatment | p-RNAPII Ser2 | p-RNAPII Ser5 | p-RNAPII Ser7 | Total RNAPII | Reference |
| 250 | 4 hours | Decreased | Decreased | Decreased | No significant change | [2] |
Table 2: Effect of THZ1 on RNAPII CTD Phosphorylation in GIST-T1 and GIST-882 Cells
| Cell Line | THZ1 Concentration | p-RNAPII Ser2 | p-RNAPII Ser5 | p-RNAPII Ser7 | Total RNAPII | Reference |
| GIST-T1 | Dose-dependent | Decreased | Decreased | Decreased | No significant change | [11] |
| GIST-882 | Dose-dependent | Decreased | Decreased | Decreased | No significant change | [11] |
Table 3: Effect of THZ1 on RNAPII CTD Phosphorylation in B-ALL Cells
| THZ1 Treatment | p-RNAPII Ser2 | p-RNAPII Ser5 | p-RNAPII Ser7 | Total RNAPII | Reference |
| THZ1 vs. DMSO | Decreased | Decreased | Decreased | No significant change | [12] |
Table 4: Effect of THZ1 on RNAPOLII CTD Phosphorylation in Pancreatic Ductal Adenocarcinoma (PDAC) Cells
| Cell Lines (KRAS mutation) | THZ1 Concentration (nM) | Duration of Treatment | Effect on RNAPOLII CTD Phosphorylation (Ser2, Ser5, Ser7) | Reference |
| PANC03.27, CAPAN2 (KRAS-G12V) | 20 - 12,500 | 6 hours | Dose-dependent decrease, stronger effect on Ser5 | [13] |
| SW1990, PANC02.03 (KRAS-G12D) | 20 - 12,500 | 6 hours | Dose-dependent decrease | [13] |
Experimental Protocols
Cell Culture and THZ1 Treatment
-
Cell Lines: Jurkat (T-cell acute lymphoblastic leukemia), GIST-T1, GIST-882 (gastrointestinal stromal tumor), NALM6 (B-cell acute lymphoblastic leukemia), and various pancreatic ductal adenocarcinoma cell lines are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
THZ1 Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).
-
Treatment: Cells are seeded at a desired density and allowed to adhere overnight (for adherent cells). The following day, the media is replaced with fresh media containing the indicated concentrations of THZ1 or DMSO as a vehicle control. Cells are then incubated for the specified duration (e.g., 4, 6, or 24 hours).
Western Blot Analysis of RNAPII Phosphorylation
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for:
-
Phospho-RNAPII CTD Ser2
-
Phospho-RNAPII CTD Ser5
-
Phospho-RNAPII CTD Ser7
-
Total RNAPII (Rpb1 subunit)
-
A loading control (e.g., GAPDH, β-actin, or Tubulin)
-
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) detection system.[14]
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Cells are treated with THZ1 or DMSO as described above. Formaldehyde is added directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. The reaction is quenched by adding glycine.
-
Cell Lysis and Sonication: Cells are harvested, washed, and lysed. The chromatin is sheared to an average size of 200-500 bp by sonication.
-
Immunoprecipitation: The sheared chromatin is diluted and incubated overnight at 4°C with antibodies against phospho-Ser2-RNAPII or a normal rabbit IgG as a negative control.[14] Protein A/G magnetic beads are then added to pull down the antibody-chromatin complexes.
-
Washing and Elution: The beads are washed sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. The chromatin is then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating at 65°C, and the DNA is purified using a DNA purification kit.
-
Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific to the promoter or gene body regions of interest to quantify the occupancy of phosphorylated RNAPII.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: THZ1's inhibitory effect on RNAPII phosphorylation.
Caption: Western blot workflow for RNAPII phosphorylation analysis.
Conclusion
This compound serves as a powerful pharmacological tool for studying the intricate regulation of transcription by RNAPII CTD phosphorylation. Its potent and covalent inhibition of CDK7, along with its activity against CDK12 and CDK13, leads to a marked reduction in Ser2, Ser5, and Ser7 phosphorylation, ultimately resulting in transcriptional repression. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to investigate the effects of THZ1 and to explore the therapeutic potential of targeting transcriptional dependencies in cancer. Further research into the nuanced effects of THZ1 on the global transcriptional landscape will continue to illuminate the fundamental mechanisms of gene expression and provide novel avenues for therapeutic intervention.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound |CDK7 inhibitor THZ1 | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. CDK12/13 promote splicing of proximal introns by enhancing the interaction between RNA polymerase II and the splicing factor SF3B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THZ1 Reveals Roles for Cdk7 in Co-transcriptional Capping and Pausing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The suppressive efficacy of THZ1 depends on KRAS mutation subtype and is associated with super‐enhancer activity and the PI3K/AKT/mTOR signalling in pancreatic ductal adenocarcinoma: A hypothesis‐generating study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of THZ1 Hydrochloride in Transcriptional Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
THZ1 hydrochloride is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Its unique mechanism of action, which involves targeting a cysteine residue outside the canonical kinase domain, provides a powerful tool for studying transcriptional regulation and offers a promising therapeutic strategy for cancers reliant on aberrant transcription. This technical guide provides an in-depth overview of THZ1's mechanism of action, its impact on signaling pathways, quantitative efficacy data, and detailed experimental protocols for its characterization.
Introduction: Targeting Transcriptional Addiction in Cancer
Many cancers exhibit a phenomenon known as "transcriptional addiction," where they become highly dependent on the continuous expression of specific oncogenes for their growth and survival. A key regulator of the transcriptional machinery is CDK7, a component of the general transcription factor TFIIH. CDK7 plays a dual role in both transcription and cell cycle control. In transcription, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for transcription initiation and elongation[1][2][3]. THZ1 was identified as a highly potent and selective covalent inhibitor of CDK7, offering a means to pharmacologically probe and disrupt this fundamental process[1][4].
Mechanism of Action of THZ1
THZ1's inhibitory activity stems from its unique covalent binding mechanism. It contains a reactive acrylamide moiety that forms an irreversible bond with Cysteine 312 (C312) on CDK7[1][4][5]. This residue is located outside of the ATP-binding pocket, a feature that contributes to THZ1's high selectivity for CDK7 over other kinases[1][6][7]. This covalent and allosteric inhibition effectively locks the kinase in an inactive state[1].
The primary consequence of CDK7 inhibition by THZ1 is the suppression of RNAPII CTD phosphorylation at Serine 5 (Ser5) and Serine 7 (Ser7), and subsequently Serine 2 (Ser2)[1][7][8]. This cascade of events leads to defects in several stages of transcription:
-
Co-transcriptional Capping: Inhibition of Ser5 phosphorylation impairs the recruitment of the capping enzyme, leading to defects in the 5' capping of nascent RNA transcripts[2][9][10].
-
Promoter-Proximal Pausing: THZ1 treatment disrupts the stable pausing of RNAPII near the promoter by preventing the loading of DSIF and NELF, key factors in establishing the pause[2][9][10].
-
Productive Elongation: The transition from a paused state to productive elongation, which is dependent on the Positive Transcription Elongation Factor b (P-TEFb, containing CDK9), is also inhibited by THZ1[2][10]. This is due in part to the loss of DSIF and CDK7's role in activating CDK9[11][12][13].
A significant aspect of THZ1's anti-cancer activity is its preferential inhibition of genes associated with super-enhancers[14][15][16]. Super-enhancers are large clusters of enhancers that drive the expression of key oncogenes like MYC and RUNX1[8][15]. These regions are particularly sensitive to disruptions in the transcriptional machinery, making them highly susceptible to CDK7 inhibition by THZ1[15][17].
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships affected by THZ1.
References
- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THZ1 Reveals Roles for Cdk7 in Co- ... | Article | H1 Connect [archive.connect.h1.co]
- 10. THZ1 Reveals Roles for Cdk7 in Co-transcriptional Capping and Pausing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Targeting Super-Enhancers for Disease Treatment and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Current progress and future perspective of super-enhancers: a viable and effective bridge between the transcriptional apparatus and disease - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of THZ1 Hydrochloride on Oncogenic Transcription Factors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
THZ1 hydrochloride is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a key component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex, CDK7 plays a dual role in regulating transcription and the cell cycle.[1] This technical guide provides an in-depth analysis of THZ1's mechanism of action, with a particular focus on its impact on oncogenic transcription factors. By inhibiting CDK7, THZ1 disrupts the transcriptional machinery, leading to the downregulation of key oncogenes such as MYC and RUNX1, and interfering with critical signaling pathways like STAT3. This guide offers a comprehensive resource for researchers, including quantitative data on THZ1's efficacy, detailed experimental protocols for its study, and visual representations of its molecular interactions and experimental workflows.
Mechanism of Action
THZ1 is a covalent inhibitor that targets a unique cysteine residue (Cys312) located outside of the canonical kinase domain of CDK7. This covalent binding leads to irreversible inhibition of CDK7's kinase activity. The inhibition of CDK7 by THZ1 has two major downstream consequences:
-
Transcriptional Inhibition: CDK7 is a subunit of the general transcription factor TFIIH, which is essential for the initiation of transcription by RNA Polymerase II (Pol II). CDK7 phosphorylates the C-terminal domain (CTD) of Pol II at Serine 5 and Serine 7, a critical step for promoter clearance and transcriptional elongation.[2] THZ1's inhibition of CDK7 prevents this phosphorylation, leading to a global decrease in transcription. Notably, genes with super-enhancers, which are often oncogenes, are particularly sensitive to CDK7 inhibition.[3]
-
Cell Cycle Arrest: As a component of the CAK complex, CDK7 is responsible for activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, by phosphorylating their T-loops. These CDKs are essential for cell cycle progression. By inhibiting CDK7, THZ1 prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.
Quantitative Data on THZ1 Efficacy
The following tables summarize the half-maximal inhibitory concentrations (IC50) of THZ1 in various cancer cell lines and its quantitative effects on the expression of key oncogenic transcription factors.
Table 1: IC50 Values of THZ1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 | [4] |
| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 | [4] |
| HL-60 | Acute Promyelocytic Leukemia | 38 | [5] |
| Multiple Myeloma (various lines) | Multiple Myeloma | 50-400 (induces apoptosis) | |
| Murine SCLC | Small Cell Lung Cancer | 75-100 | [6] |
| Murine NSCLC | Non-Small Cell Lung Cancer | ~750 | [6] |
| Breast Cancer (various lines) | Breast Cancer | 80-300 (after 2 days) | [7] |
| GIST-T1 | Gastrointestinal Stromal Tumor | 41 | |
| GIST-882 | Gastrointestinal Stromal Tumor | 183 |
Table 2: Quantitative Effects of THZ1 on Oncogenic Transcription Factors
| Transcription Factor | Cell Line | THZ1 Concentration | Effect | Reference |
| MYC | ||||
| U266 (Multiple Myeloma) | 200 nM | Significant decrease in mRNA levels within 1-3 hours. | ||
| Ovarian Cancer Cells | ~250 nM | Decrease in protein abundance. | ||
| OCI-Ly13.2 (PTCL) | 500 nM | Decreased STAT3 and CDK7 signal on the MYC promoter. | ||
| RUNX1 | ||||
| Jurkat (T-ALL) | 50 nM | Profoundly affects transcript levels. | [3] | |
| STAT3 | ||||
| OCI-Ly12 & OCI-Ly13.2 (PTCL) | 250-500 nM | 30-80% decrease in Tyr705 phosphorylation at 3-6 hours. | [1] | |
| FOSL1 | ||||
| Cholangiocarcinoma cells | Not specified | Repressed by THZ1. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by THZ1 and the workflows of common experimental procedures used to study its effects.
Figure 1: THZ1's dual mechanism of action on transcription and cell cycle.
Figure 2: A typical workflow for Western Blot analysis of THZ1-treated cells.
Figure 3: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
Detailed Experimental Protocols
Cell Viability Assay (WST-1 or MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
THZ1 Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-1000 nM) for 48-72 hours. Include a vehicle control (DMSO).
-
Reagent Incubation:
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm for WST-1 or 570 nm for MTT using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis
-
Sample Preparation: Treat cells with the desired concentration of THZ1 for the specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[8]
-
Gel Electrophoresis: Denature protein lysates by boiling in Laemmli buffer. Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-MYC, anti-RUNX1, anti-pSTAT3, anti-total STAT3, anti-pPolII Ser5/7, anti-total PolII, and a loading control like β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions (typically 1:1000).[8][9]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.[9]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
-
Cell Treatment and Cross-linking: Treat cells with THZ1 or vehicle control. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.[10][11]
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., MYC, RUNX1, STAT3) or a control IgG.[11]
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C overnight. Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome. Perform peak calling to identify regions of transcription factor binding. Analyze the data for differential binding between THZ1-treated and control samples and perform motif analysis.
RNA Sequencing (RNA-seq)
-
Cell Treatment and RNA Extraction: Treat cells with THZ1 or vehicle control for the desired time. Extract total RNA using a suitable method (e.g., TRIzol reagent).
-
Library Preparation: Prepare RNA-seq libraries from the total RNA, including poly(A) selection or ribosomal RNA depletion.
-
Sequencing: Perform next-generation sequencing on the prepared libraries.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome or transcriptome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are differentially expressed between THZ1-treated and control samples.[12]
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis tools to identify the biological pathways affected by THZ1 treatment.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with THZ1 or vehicle control for the indicated time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Impact on Key Oncogenic Transcription Factors
MYC
The MYC family of proto-oncogenes (c-MYC, N-MYC, L-MYC) are master regulators of cell proliferation, growth, and metabolism. They are frequently deregulated in a wide range of human cancers. THZ1 has been shown to be a potent downregulator of MYC expression.[5] This is thought to occur through the inhibition of CDK7-mediated phosphorylation of Pol II at super-enhancers that drive high-level MYC transcription. The suppression of MYC is a key mechanism underlying the anti-tumor activity of THZ1 in many cancer types, including multiple myeloma and ovarian cancer.
RUNX1
Runt-related transcription factor 1 (RUNX1) is a critical regulator of hematopoiesis and is frequently mutated or translocated in leukemia. In T-ALL, RUNX1 is associated with a super-enhancer and is highly expressed. THZ1 disproportionately affects the transcription of RUNX1, leading to the disruption of the core transcriptional regulatory circuitry in these cancer cells and subsequent cell death.[3]
STAT3
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, survival, and inflammation. Constitutive activation of STAT3 is common in many cancers. THZ1 has been shown to inhibit the STAT signaling pathway, even in cells with activating STAT3 mutations.[1] THZ1 treatment leads to a decrease in STAT3 phosphorylation at Tyr705 and reduces the binding of STAT3 to the chromatin, thereby downregulating the expression of its target genes, including MYC.[1]
Other Oncogenic Transcription Factors
In addition to MYC, RUNX1, and STAT3, THZ1 has been reported to repress the expression of other oncogenic transcription factors, including FOSL1 , in cholangiocarcinoma. The broad transcriptional inhibitory activity of THZ1 suggests that it likely affects a wide range of transcription factors that are dependent on super-enhancers for their expression.
Conclusion
This compound represents a promising therapeutic agent that targets the transcriptional addiction of cancer cells. Its ability to covalently inhibit CDK7 leads to a dual mechanism of action, involving both transcriptional suppression and cell cycle arrest. The profound impact of THZ1 on key oncogenic transcription factors like MYC, RUNX1, and STAT3 underscores its potential as a broad-spectrum anti-cancer drug. The data and protocols presented in this technical guide provide a valuable resource for the scientific community to further investigate the therapeutic potential of THZ1 and other CDK7 inhibitors in the fight against cancer.
References
- 1. THZ1 targeting CDK7 suppresses STAT transcriptional activity and sensitizes T-cell lymphomas to BCL2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. origene.com [origene.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - Gao - Translational Cancer Research [tcr.amegroups.org]
- 13. kumc.edu [kumc.edu]
A Technical Guide to the Antiproliferative Effects of THZ1 Hydrochloride in Cancer Cells
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
THZ1 hydrochloride is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] It represents a significant therapeutic strategy by targeting the transcriptional machinery upon which many cancers are exceptionally dependent.[5][6] CDK7 is a critical component of two essential cellular complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[1][7] Through its role in TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a pivotal step in the initiation and elongation phases of transcription.[1][2] As a CAK, CDK7 activates other CDKs, such as CDK1 and CDK2, thereby regulating cell cycle progression.[1][7] THZ1's unique mechanism, which involves covalently binding to a cysteine residue (Cys312) outside the canonical kinase domain, confers its high selectivity for CDK7.[2][5] This guide provides an in-depth overview of THZ1's antiproliferative effects, its mechanism of action, and the experimental protocols used to characterize its activity in cancer cells.
Core Mechanism of Action
THZ1 exerts its anticancer effects primarily through the inhibition of CDK7-mediated transcription. This leads to the downregulation of key oncogenes and survival proteins, ultimately inducing cell cycle arrest and apoptosis.
-
Transcriptional Inhibition : THZ1's primary mechanism involves inhibiting the kinase activity of CDK7 within the TFIIH complex.[7] This prevents the phosphorylation of the RNA Polymerase II CTD at serine 2, 5, and 7 positions.[1][7] The consequence is a global repression of transcription, with a disproportionate effect on genes associated with super-enhancers and those encoding short-lived transcripts, such as the oncogene MYC.[3][7][8] Many cancer types, including multiple myeloma, neuroblastoma, and small cell lung cancer, are addicted to high levels of MYC expression, rendering them particularly vulnerable to THZ1.[7]
-
Cell Cycle Disruption : As a component of the CAK complex, CDK7 is responsible for activating cell cycle-promoting kinases like CDK1 and CDK2.[7] By inhibiting CDK7, THZ1 prevents the phosphorylation and activation of these downstream CDKs.[7] This disruption of the cell cycle machinery typically results in a G2/M phase arrest, preventing cancer cells from proceeding through mitosis.[7][9][10]
-
Induction of Apoptosis : The transcriptional repression of key anti-apoptotic proteins, such as MCL-1, BCL-xL, and BCL2, is a critical consequence of THZ1 treatment.[3][7][8][11] The downregulation of these survival factors, coupled with cell cycle arrest, tips the cellular balance towards programmed cell death. THZ1 has been shown to induce apoptosis through the activation of caspases, including caspase-3 and caspase-7, and the cleavage of Poly (ADP-ribose) polymerase (PARP).[10][11]
References
- 1. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. | Broad Institute [broadinstitute.org]
- 6. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THZ1 suppresses human non-small-cell lung cancer cells in vitro through interference with cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zlfzyj.com [zlfzyj.com]
- 11. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
THZ1 Hydrochloride-Induced Apoptosis in Leukemia Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action, experimental validation, and therapeutic potential of THZ1 hydrochloride in inducing apoptosis in leukemia cells. THZ1, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has emerged as a promising anti-cancer agent, particularly in hematological malignancies that are highly dependent on transcriptional regulation for their survival and proliferation. This document details the molecular pathways affected by THZ1, presents quantitative data on its apoptotic effects, and provides detailed experimental protocols for key assays.
Introduction
Leukemia, a group of cancers that originate in the blood-forming tissue of the bone marrow, is characterized by the uncontrolled proliferation of abnormal white blood cells. A key feature of many leukemia subtypes is their reliance on the continuous transcription of oncogenes and anti-apoptotic factors for survival.[1][2] This "transcriptional addiction" presents a therapeutic vulnerability that can be exploited by targeted inhibitors of the transcriptional machinery.[2]
This compound is a first-in-class, selective, and covalent inhibitor of CDK7.[1] CDK7 is a critical component of the transcription factor IIH (TFIIH) complex, which plays a dual role in regulating both transcription and the cell cycle.[3] By inhibiting CDK7, THZ1 disrupts the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), leading to a global downregulation of transcription.[1][4][5] This disruption disproportionately affects genes with super-enhancers and those encoding proteins with short half-lives, such as the key oncoproteins c-MYC and RUNX1, and the anti-apoptotic proteins MCL-1 and BCL-XL.[1][2][6][7] The suppression of these critical survival factors ultimately triggers apoptosis in leukemia cells.[2][6][7][8]
Mechanism of Action: Signaling Pathways
THZ1 exerts its pro-apoptotic effects by targeting the core transcriptional machinery, leading to the downregulation of key survival pathways in leukemia cells. The primary mechanism involves the covalent inhibition of CDK7, which sets off a cascade of events culminating in programmed cell death.
Inhibition of CDK7 and Transcriptional Suppression
THZ1 covalently binds to a cysteine residue (C312) located outside the ATP-binding pocket of CDK7, leading to its irreversible inhibition.[1][5] This inhibition prevents the CDK7/Cyclin H/MAT1 complex (CDK-activating kinase - CAK) from phosphorylating its substrates, most notably the Serine 5 and Serine 7 residues on the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1][4][9] This lack of phosphorylation impairs transcription initiation and elongation, causing a global suppression of mRNA synthesis.[1][4]
Caption: THZ1 inhibition of CDK7-mediated RNAPII phosphorylation.
Downregulation of Key Oncogenes and Anti-Apoptotic Proteins
Leukemia cells are often dependent on the high-level expression of specific oncogenes and anti-apoptotic proteins for their survival. THZ1's transcriptional suppression disproportionately affects genes with super-enhancers, which are frequently associated with these key cancer drivers.[1][10]
-
c-MYC: In various leukemia subtypes, including B-cell Acute Lymphoblastic Leukemia (B-ALL) and Acute Myeloid Leukemia (AML), THZ1 treatment leads to a significant reduction in c-MYC mRNA and protein levels.[2][6][7][8] The downregulation of c-MYC disrupts cellular metabolism and proliferation, contributing to apoptosis.[6][11][12]
-
RUNX1: In T-cell Acute Lymphoblastic Leukemia (T-ALL), THZ1 has been shown to preferentially downregulate the transcription of RUNX1, a master regulator of hematopoiesis that is often dysregulated in this disease.[1][2]
-
MCL-1 and BCL-XL: These are key anti-apoptotic proteins of the BCL-2 family. THZ1 treatment effectively reduces the expression of MCL-1 and BCL-XL, tipping the balance towards pro-apoptotic signaling.[2][7][13]
Caption: Downregulation of survival factors by THZ1.
Induction of the Intrinsic Apoptotic Pathway
The depletion of short-lived anti-apoptotic proteins like MCL-1 and BCL-XL leads to the activation of the intrinsic (mitochondrial) pathway of apoptosis. This is evidenced by the cleavage and activation of Caspase-3 and Poly (ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis.[2][7][13]
Quantitative Data on THZ1-Induced Apoptosis in Leukemia Cells
The following tables summarize the quantitative effects of THZ1 on various leukemia cell lines as reported in the literature.
Table 1: IC50 Values of THZ1 in Leukemia Cell Lines
| Cell Line | Leukemia Subtype | IC50 (nM) | Reference |
| MEC1 | Chronic Lymphocytic Leukemia (CLL) | 7.23 | [13] |
| MEC2 | Chronic Lymphocytic Leukemia (CLL) | 7.35 | [13] |
| NALM6 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Not explicitly stated, but significant apoptosis at 50-100 nM | [6] |
| REH | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Not explicitly stated, but significant apoptosis at 50-100 nM | [6] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Low nanomolar range | [1] |
| KOPTK1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Not explicitly stated, but effective in xenograft model | [1] |
| THP-1 | Acute Myeloid Leukemia (AML) | Dose-dependent decrease in viability | [14] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Dose-dependent decrease in viability | [14] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | Dose-dependent decrease in viability | [14] |
Table 2: Apoptosis Induction by THZ1 in B-ALL Cell Lines
| Cell Line | THZ1 Concentration (nM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) | Reference |
| NALM6 | 50 | 24 | Significant increase vs. DMSO | [6][7] |
| NALM6 | 100 | 24 | Significant increase vs. DMSO | [6][7] |
| REH | 50 | 24 | Significant increase vs. DMSO | [6][7] |
| REH | 100 | 24 | Significant increase vs. DMSO | [6][7] |
Table 3: Effect of THZ1 on Key Apoptotic and Cell Cycle Proteins
| Leukemia Subtype | Protein | Effect of THZ1 Treatment | Reference |
| B-ALL | c-MYC | Decreased mRNA and protein | [6][7] |
| B-ALL | BCL2 | Decreased protein | [6][7] |
| B-ALL | Cleaved Caspase 3 | Increased protein | [6][7] |
| T-ALL | RUNX1 | Decreased mRNA and protein | [1] |
| AML | c-MYC | Decreased protein | [8] |
| AML | MCL1 | Decreased protein | [8] |
| AML | Cleaved Caspase 3 | Increased protein | [14] |
| AML | Cleaved PARP | Increased protein | [14] |
| CLL | MCL-1 | Decreased protein | [13] |
| CLL | Cleaved PARP | Increased protein | [13] |
| Multiple Myeloma | c-MYC | Decreased mRNA and protein | [2] |
| Multiple Myeloma | MCL-1 | Decreased mRNA and protein | [2] |
| Multiple Myeloma | BCL-XL | Decreased mRNA and protein | [2] |
| Multiple Myeloma | Cleaved Caspase 3 | Increased protein | [2] |
| Multiple Myeloma | Cleaved PARP | Increased protein | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize THZ1-induced apoptosis in leukemia cells.
Cell Viability Assay (e.g., using CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Caption: Workflow for a cell viability assay.
Protocol:
-
Seed leukemia cells (e.g., NALM6, REH) at a density of 1 x 10^4 cells/well in a 96-well opaque-walled plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with a range of THZ1 concentrations for 72 hours. Include a vehicle control (DMSO).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log of the THZ1 concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Culture leukemia cells (e.g., 1 x 10^6 cells/well in a 6-well plate) and treat with the desired concentrations of THZ1 or DMSO for the indicated time (e.g., 24 hours).[7]
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.[7][14]
-
Annexin V-negative, PI-negative cells are viable.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Caption: Western blotting experimental workflow.
Protocol:
-
After treatment with THZ1, lyse the leukemia cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, c-MYC, MCL-1, BCL-XL, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for various forms of leukemia by targeting the fundamental process of transcription. Its ability to induce apoptosis through the downregulation of key oncogenes and survival proteins highlights the potential of CDK7 inhibition in treating transcriptionally addicted cancers. The synergistic effects observed when THZ1 is combined with other anti-cancer agents, such as azacitidine, suggest that combination therapies may offer enhanced efficacy and a means to overcome drug resistance.[8][14][15] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of THZ1 and other CDK7 inhibitors in the treatment of leukemia. The development of more selective CDK7 inhibitors may also help to minimize off-target effects and improve the therapeutic window.[16]
References
- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 7. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 inhibition induces apoptosis in acute myeloid leukemia cells and exerts synergistic antileukemic effects with azacitidine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validate User [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. CDK7/12/13 inhibition targets an oscillating leukemia stem cell network and synergizes with venetoclax in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
THZ1 Hydrochloride: A Technical Guide to its Impact on Super-Enhancer Associated Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
THZ1 hydrochloride is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Its unique mechanism of action leads to the preferential disruption of transcriptional programs controlled by super-enhancers, large clusters of regulatory elements that drive the expression of key oncogenes. This technical guide provides an in-depth overview of THZ1's effects on super-enhancer-associated genes, including its mechanism of action, quantitative effects on cancer cell lines, and detailed experimental protocols for its study.
Introduction: The Role of Super-Enhancers in Cancer
Super-enhancers (SEs) are clusters of enhancers that are densely occupied by transcription factors and coactivators, driving high-level expression of genes crucial for cell identity and function. In cancer, SEs are often hijacked to drive the expression of oncogenes, such as MYC, promoting uncontrolled cell proliferation and survival. This dependency on SE-driven transcription represents a key vulnerability in many cancers.
This compound: Mechanism of Action
THZ1 is a small molecule that selectively and covalently binds to a unique cysteine residue (Cys312) on CDK7, a subunit of the general transcription factor TFIIH.[1] CDK7 plays a dual role in the cell: it acts as a CDK-activating kinase (CAK) to regulate the cell cycle, and it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step in transcription initiation and elongation.[1][2]
By inhibiting CDK7, THZ1 disrupts the phosphorylation of the Pol II CTD at Serine 5 and Serine 7, leading to defects in transcriptional initiation, promoter-proximal pausing, and productive elongation.[1] While this affects global transcription, genes associated with super-enhancers are particularly sensitive to CDK7 inhibition due to their high transcriptional activity and reliance on a robust transcriptional machinery.[3][4] THZ1 also demonstrates inhibitory activity against the closely related kinases CDK12 and CDK13, which are also involved in transcriptional regulation.[3]
dot
References
- 1. THZ1 Reveals Roles for Cdk7 in Co- ... | Article | H1 Connect [archive.connect.h1.co]
- 2. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
THZ1 Hydrochloride In Vitro Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
THZ1 hydrochloride is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] By targeting a unique cysteine residue outside of the canonical kinase domain, THZ1 effectively modulates transcriptional processes and cell cycle progression, demonstrating significant anti-proliferative activity across a wide range of cancer cell lines.[2][4] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound, including cell viability, kinase inhibition, and target engagement assays.
Introduction
Cyclin-Dependent Kinase 7 (CDK7) is a critical component of the transcription factor IIH (TFIIH) complex and the CDK-activating kinase (CAK) complex.[4] As part of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a key step in transcription initiation and elongation.[5] Within the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, thereby regulating cell cycle progression.[4] Dysregulation of CDK7 activity is implicated in the uncontrolled proliferation characteristic of many cancers, making it a compelling target for therapeutic intervention.
This compound acts as a covalent inhibitor of CDK7, leading to the suppression of transcription of key oncogenes like MYC and the induction of apoptosis in cancer cells.[1][4] This document outlines standardized in vitro protocols to assess the biological activity of this compound, providing researchers with the necessary tools to investigate its therapeutic potential.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of cancer cell lines as determined by cell viability assays.
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| NALM6 | B-cell Acute Lymphocytic Leukemia | 101.2 | 72 hours |
| REH | B-cell Acute Lymphocytic Leukemia | 26.26 | 72 hours |
| Multiple Myeloma (various lines) | Multiple Myeloma | < 300 | 24 hours |
| MYCN-amplified Neuroblastoma | Neuroblastoma | 2 - 16 | Not Specified |
| Murine Small Cell Lung Cancer | Small Cell Lung Cancer | 75 - 100 | Not Specified |
| H1299 | Non-Small Cell Lung Cancer | ~50 | 48 hours |
| T-ALL (various lines) | T-cell Acute Lymphoblastic Leukemia | 0.55 - 50 | 72 hours |
| Breast Cancer (various lines) | Breast Cancer | 80 - 300 | 48 hours |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, assay duration, and the specific viability reagent used.
Experimental Protocols
Cell Viability Assay (MTS/CCK-8/CellTiter-Glo)
This protocol is designed to determine the dose-dependent effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
96-well clear or opaque-walled tissue culture plates
-
MTS, CCK-8, or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader (absorbance or luminescence)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the THZ1 stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing various concentrations of THZ1 or DMSO (vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
For MTS/CCK-8 Assay:
-
Add 10-20 µL of the MTS or CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm (MTS) or 450 nm (CCK-8) using a microplate reader.[6]
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.[7]
-
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the THZ1 concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Western Blot Analysis for Target Modulation
This protocol is used to assess the effect of THZ1 on the phosphorylation status of its direct and downstream targets, such as CDK7 and RNA Polymerase II.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CDK7, anti-CDK7, anti-p-Pol II Ser2/5/7, anti-Pol II, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of THZ1 or DMSO for the desired time (e.g., 2, 4, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer, followed by boiling for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein phosphorylation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of THZ1 to its target protein, CDK7, in a cellular context.[8] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[8]
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
Thermal cycler or heating block
-
Lysis buffer (without detergents) supplemented with protease and phosphatase inhibitors
-
Centrifuge
-
Western blotting reagents and equipment (as described above)
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound or vehicle (DMSO) at the desired concentration for 1-2 hours.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Analysis by Western Blot:
-
Analyze the soluble fractions by western blotting as described in the previous protocol, using an antibody specific for CDK7.
-
The temperature at which the amount of soluble CDK7 decreases is the melting temperature.
-
A shift to a higher melting temperature in the THZ1-treated samples compared to the vehicle control indicates target engagement.
-
Mandatory Visualizations
References
- 1. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 8. e-century.us [e-century.us]
Application Notes and Protocols for THZ1 Hydrochloride in T-ALL Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell Acute Lymphoblastic Leukemia (T-ALL) is an aggressive hematological malignancy with a high rate of relapse, necessitating the development of novel therapeutic strategies. A promising target in T-ALL is Cyclin-Dependent Kinase 7 (CDK7), a key regulator of transcription and cell cycle progression. THZ1 hydrochloride is a potent and selective covalent inhibitor of CDK7 that has demonstrated significant anti-tumor activity in various cancers, including T-ALL.[1] This document provides detailed application notes and protocols for the use of this compound in T-ALL xenograft models, offering a guide for preclinical evaluation of this compound.
Mechanism of Action of THZ1 in T-ALL
THZ1 covalently binds to a cysteine residue outside of the ATP-binding pocket of CDK7, leading to its irreversible inhibition. This inhibition disrupts the transcriptional machinery in cancer cells. In T-ALL, THZ1 has been shown to disproportionately affect the transcription of key oncogenes, such as RUNX1, which is often associated with a super-enhancer and plays a critical role in the core transcriptional regulatory circuitry of these tumor cells.[2] Inhibition of CDK7 by THZ1 leads to a global downregulation of transcription, induction of apoptosis, and cell cycle arrest.[1][3]
Caption: Signaling pathway of THZ1 in T-ALL.
Quantitative Data from T-ALL Xenograft Studies
The following table summarizes the in vivo efficacy of THZ1 in a KOPTK1 T-ALL xenograft model.
| Cell Line | Mouse Strain | This compound Dose | Administration Route | Treatment Duration | Primary Endpoint | Results | Reference |
| KOPTK1 | Immunodeficient mice | 10 mg/kg, twice daily | Intravenous (IV) | 29 days | Tumor burden (bioluminescence) | Significant reduction in relative bioluminescence compared to vehicle control. | [2][4] |
| KOPTK1 | Immunodeficient mice | 10 mg/kg, once daily | Intravenous (IV) | 29 days | Tumor burden (bioluminescence) | Moderate reduction in relative bioluminescence compared to vehicle control. | [2][4] |
Experimental Protocols
Protocol 1: T-ALL Xenograft Model Establishment
This protocol describes the establishment of a T-ALL xenograft model using either T-ALL cell lines or patient-derived primary cells.
Materials:
-
T-ALL cell lines (e.g., Jurkat, KOPTK1, CCRF-CEM) or patient-derived T-ALL cells
-
Immunodeficient mice (e.g., NOD/SCID gamma (NSG) mice, 6-8 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile syringes and needles (27-30 gauge)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation:
-
For cell lines: Culture T-ALL cells in appropriate medium to achieve the desired cell number. On the day of injection, harvest cells, wash twice with sterile PBS, and resuspend in sterile PBS at a concentration of 2-5 x 10^7 cells/mL.
-
For patient-derived cells: Thaw viably frozen T-ALL primary cells and process them to obtain a single-cell suspension. Wash cells with sterile PBS and resuspend in sterile PBS.
-
-
Cell Viability Check: Perform a trypan blue exclusion assay to ensure cell viability is >90%.
-
Injection:
-
Anesthetize the mice using an approved protocol.
-
Inject 2-5 x 10^6 T-ALL cells in a volume of 100-200 µL into the lateral tail vein of each mouse for a systemic (disseminated) model.
-
Alternatively, for a subcutaneous model, inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Monitoring Engraftment:
-
Monitor the mice regularly for signs of disease progression, such as weight loss, ruffled fur, and hind-limb paralysis.
-
For systemic models, engraftment can be monitored by flow cytometric analysis of peripheral blood for human CD45+ cells.
-
For subcutaneous models, monitor tumor growth by caliper measurements.
-
Caption: General workflow for a T-ALL xenograft study.
Protocol 2: this compound Formulation and Administration
This protocol details the preparation and administration of this compound to T-ALL xenografted mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL). Ensure the powder is completely dissolved.
-
-
Working Solution Formulation (Example for a 10 mg/kg dose):
-
For a typical 20g mouse, the required dose is 0.2 mg.
-
A common vehicle for in vivo administration consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
To prepare 1 mL of the final formulation at a concentration of 2 mg/mL (for a 100 µL injection volume):
-
100 µL of 20 mg/mL THZ1 stock in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween 80.
-
450 µL of sterile saline.
-
-
Add the components in the order listed, vortexing well after each addition to ensure a clear solution.
-
Prepare the formulation fresh on the day of use.
-
-
Administration:
Protocol 3: Assessment of In Vivo Efficacy
This protocol outlines methods for evaluating the anti-tumor effects of this compound in T-ALL xenograft models.
Materials:
-
Digital calipers
-
Bioluminescence imaging system (for luciferase-expressing cell lines)
-
Anesthetic (e.g., isoflurane)
Procedures:
-
Tumor Volume Measurement (for subcutaneous models):
-
Measure the length (L) and width (W) of the tumors with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (L x W^2) / 2.
-
-
Bioluminescence Imaging (for systemic models with luciferase-expressing cells):
-
Inject the mice with a luciferin substrate according to the imaging system's protocol.
-
Anesthetize the mice and acquire bioluminescent images.
-
Quantify the bioluminescent signal (photon flux) in the region of interest to monitor tumor burden.[2]
-
-
Survival Analysis:
-
Monitor the mice daily and record the date of morbidity or when euthanasia is required due to tumor burden or other health complications.
-
Plot Kaplan-Meier survival curves to compare the survival of different treatment groups.
-
-
Body Weight and General Health Monitoring:
-
Weigh the mice 2-3 times per week to monitor for signs of toxicity.
-
Observe the mice for any changes in behavior or appearance.
-
Protocol 4: Immunohistochemistry (IHC) for Biomarker Analysis
This protocol describes the staining of xenograft tumor tissues to assess the expression of key biomarkers.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibodies (e.g., anti-Ki-67 for proliferation, anti-cleaved caspase-3 for apoptosis)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene.
-
Rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an appropriate buffer.
-
-
Peroxidase Blocking:
-
Incubate the sections in 3% hydrogen peroxide to block endogenous peroxidase activity.
-
-
Blocking:
-
Block non-specific binding with a blocking buffer.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary antibody at the recommended dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply the DAB substrate and monitor for color development.
-
-
Counterstaining:
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections and mount with a coverslip.
-
-
Analysis:
-
Examine the slides under a microscope and quantify the staining intensity or the percentage of positive cells.
-
Conclusion
This compound is a promising therapeutic agent for T-ALL, and its preclinical evaluation in xenograft models is a critical step in its development. The protocols and data presented in this document provide a comprehensive guide for researchers to design and execute robust in vivo studies to further investigate the efficacy and mechanism of action of THZ1 in T-ALL. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data to support the clinical translation of this novel therapeutic approach.
References
- 1. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Analysis of Intravenous vs. Intraperitoneal Administration of THZ1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
THZ1 hydrochloride is a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7).[1] By targeting CDK7, THZ1 disrupts the transcription of key oncogenes, making it a promising therapeutic candidate in a variety of cancers.[2] The route of administration is a critical factor influencing the pharmacokinetic and pharmacodynamic properties of a drug, ultimately impacting its efficacy and toxicity. This document provides a detailed comparison of the intravenous (IV) and intraperitoneal (IP) administration of this compound based on available preclinical data. While direct comparative studies are limited, this guide synthesizes existing literature to aid researchers in selecting the appropriate administration route for their preclinical studies.
Mechanism of Action of THZ1
THZ1 is a covalent inhibitor of CDK7, a key component of the transcription factor IIH (TFIIH) complex. THZ1 covalently binds to a cysteine residue (C312) located outside of the canonical kinase domain of CDK7, leading to irreversible inhibition. This inhibition disrupts the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step in transcription initiation and elongation. The suppression of transcription disproportionately affects genes with super-enhancers, which are often key oncogenic drivers.
Caption: Mechanism of action of THZ1.
Quantitative Data Summary
Table 1: Efficacy of Intravenous (IV) this compound in Preclinical Models
| Cancer Model | Animal Model | Dosage and Schedule | Key Findings | Reference |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Bioluminescent xenografted mouse model | 10 mg/kg, IV | Reduced proliferation of KOPTK1 T-ALL cells. Well-tolerated with no observable body weight loss. | [1] |
| Neuroblastoma (MYCN-amplified) | Mouse model | 10 mg/kg, IV | Inhibited tumor growth with no observed toxicity. | [3] |
| T-ALL | Murine xenograft model | 10 mg/kg, twice daily, IV, for 29 days | Suppressed KOPTK1 proliferation by 91% without affecting animal body weight. |
Table 2: Efficacy of Intraperitoneal (IP) this compound in Preclinical Models
| Cancer Model | Animal Model | Dosage and Schedule | Key Findings | Reference |
| Multiple Myeloma | Systemic xenograft model | 10 mg/kg, once daily, 5 days/week | Significantly improved survival with minimal toxicity. | [2] |
| Esophageal Squamous Cell Carcinoma | In vivo model | 10 mg/kg, IP | Completely suppressed tumor growth without loss of body weight. | [3] |
| Gastrointestinal Stromal Tumors (GIST) | Xenograft mouse model | 10 mg/kg, every three days | Profound reduction in tumor volume and weight. | [4] |
| Cholangiocarcinoma | Xenograft nude mice | 10 mg/kg, twice daily, for 27 days | Significantly suppressed xenograft growth and prolonged survival. | [5] |
| Non-Small Cell Lung Cancer (NSCLC) | Xenograft models | 10 mg/kg, twice daily | Suppressed NSCLC tumor growth and tumor weights. | [6] |
| Urothelial Carcinoma | Xenograft nude mouse model | 10 mg/kg/day | Enhanced the antitumor effect of gemcitabine. | [7][8] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Xenograft mouse model | 5 and 10 mg/kg, twice daily, on days 3 and 6 every week for 3 weeks | Significantly hindered the growth of xenograft tumors in a dose-dependent manner. | [9] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
A common formulation for in vivo studies involves dissolving this compound in a vehicle suitable for parenteral administration.
Example Formulation:
-
Vehicle for IV and IP administration: A solution of 10% Dimethyl sulfoxide (DMSO) in 5% Dextrose in Water (D5W) has been reported for both IV and IP routes.[2][10][11]
-
Alternative IP Formulation: For IP administration, THZ1 has also been prepared in a vehicle of 10% DMSO and 90% dextrose 5% in water.[5]
-
General In Vivo Formulation: A stock solution of THZ1 in DMSO can be further diluted with PEG300, Tween80, and sterile water. For a 1 mL working solution, 50 µL of a 40 mg/mL DMSO stock can be mixed with 400 µL of PEG300, followed by the addition of 50 µL of Tween80 and 500 µL of sterile water.[1]
Note: The solubility and stability of THZ1 in the chosen vehicle should be confirmed prior to administration. The final formulation should be sterile and administered at an appropriate volume for the size of the animal.
Protocol for Intravenous (IV) Administration in a Mouse Xenograft Model
This protocol is a generalized procedure based on published studies. Specific details may need to be optimized for your experimental setup.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in D5W)
-
Sterile syringes (e.g., 27-30 gauge insulin syringes)
-
Mouse restrainer
-
Heat lamp (optional, for tail vein dilation)
-
70% Ethanol
Procedure:
-
Animal Preparation: Acclimatize mice to the experimental conditions. For xenograft models, tumor cells are implanted and allowed to grow to a specified size before treatment initiation.
-
Drug Preparation: Prepare the this compound formulation at the desired concentration. Ensure the solution is clear and free of precipitates.
-
Restraint: Place the mouse in a suitable restrainer to expose the tail.
-
Tail Vein Dilation: If necessary, warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection Site Preparation: Gently wipe the tail with 70% ethanol.
-
Injection: Using a sterile insulin syringe, carefully insert the needle into one of the lateral tail veins at a shallow angle.
-
Administration: Slowly inject the THZ1 solution. The injection volume is typically around 3.3 µL/g of body weight.[10]
-
Post-injection Monitoring: Observe the mouse for any immediate adverse reactions. Return the mouse to its cage and monitor according to the experimental protocol.
-
Treatment Schedule: Administer THZ1 according to the predetermined schedule (e.g., once daily, twice daily).[10][12]
Caption: Workflow for intravenous administration.
Protocol for Intraperitoneal (IP) Administration in a Mouse Xenograft Model
This protocol is a generalized procedure based on published studies.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in D5W)
-
Sterile syringes (e.g., 25-27 gauge)
-
70% Ethanol
Procedure:
-
Animal Preparation: As described for the IV protocol.
-
Drug Preparation: Prepare the this compound formulation.
-
Restraint: Manually restrain the mouse by securing the scruff of the neck and the base of the tail. The mouse should be tilted slightly with its head towards the ground to allow the abdominal organs to shift away from the injection site.
-
Injection Site Identification: The preferred injection site is the lower right or left abdominal quadrant to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection: Insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn, which would indicate improper needle placement.
-
Administration: Slowly inject the THZ1 solution.
-
Post-injection Monitoring: Observe the mouse for any signs of distress.
-
Treatment Schedule: Administer THZ1 according to the experimental plan (e.g., once daily, twice daily, 5 days/week).[2]
Caption: Workflow for intraperitoneal administration.
Discussion and Considerations
Intravenous (IV) Administration:
-
Advantages: Provides 100% bioavailability and rapid distribution throughout the body. Allows for precise control over the circulating drug concentration.
-
Disadvantages: Can be technically challenging, especially for repeated administrations. May cause local irritation or inflammation at the injection site.
Intraperitoneal (IP) Administration:
-
Advantages: Technically simpler and faster to perform than IV injection. Allows for the administration of larger volumes. The drug is absorbed into the portal circulation and systemic circulation, providing both local and systemic effects.
-
Disadvantages: Bioavailability can be variable and is generally less than 100%. The rate of absorption can be influenced by the vehicle and the specific compound. There is a risk of injecting into abdominal organs.
Choice of Administration Route: The choice between IV and IP administration will depend on the specific goals of the study.
-
For studies requiring precise control over systemic drug exposure and rapid onset of action, IV administration is preferred.
-
For high-throughput efficacy studies or when ease of administration is a priority, IP administration is a viable and commonly used alternative.
It is important to note that the efficacy data presented here is from different cancer models, and a direct comparison of the antitumor activity of IV versus IP THZ1 is not possible from the available literature. Future studies directly comparing the pharmacokinetics and efficacy of THZ1 administered by both routes in the same preclinical model are warranted to provide a more definitive guide for researchers.
Conclusion
Both intravenous and intraperitoneal routes have been successfully used to demonstrate the in vivo efficacy of this compound in a variety of preclinical cancer models. The selection of the administration route should be carefully considered based on the experimental objectives, technical expertise, and the desired pharmacokinetic profile. The protocols and data summarized in this document provide a foundation for researchers to design and execute their in vivo studies with THZ1.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. The suppressive efficacy of THZ1 depends on KRAS mutation subtype and is associated with super‐enhancer activity and the PI3K/AKT/mTOR signalling in pancreatic ductal adenocarcinoma: A hypothesis‐generating study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THZ1(THZ-1) |CDK7 inhibitor|from DC Chemicals [dcchemicals.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis with THZ1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
THZ1 hydrochloride is a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7).[1][2] It has demonstrated significant anti-tumor effects in various cancers by inducing cell cycle arrest and apoptosis.[3][4][5] These application notes provide a detailed protocol for analyzing THZ1-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Introduction to this compound and Apoptosis
THZ1 functions by irreversibly binding to a cysteine residue outside of the canonical kinase domain of CDK7, leading to the inhibition of transcriptional processes.[2] This transcriptional suppression particularly affects the expression of short-lived anti-apoptotic proteins such as BCL-2, BCL-XL, and MCL-1.[3][5][6] The downregulation of these key survival proteins disrupts the mitochondrial apoptotic pathway, leading to the activation of caspases and subsequent programmed cell death.[3][5] THZ1 has been shown to induce apoptosis in a dose- and time-dependent manner in various cancer cell lines.[4]
Mechanism of Action: THZ1-Induced Apoptosis
THZ1's primary mechanism for inducing apoptosis involves the inhibition of CDK7, a key component of the transcription factor IIH (TFIIH) complex. This inhibition leads to a global suppression of transcription, disproportionately affecting genes with high rates of transcription and short mRNA half-lives, which often include crucial anti-apoptotic proteins and oncogenes like c-MYC.[1][5][6] The subsequent decrease in anti-apoptotic proteins shifts the cellular balance towards apoptosis, triggering the intrinsic apoptotic pathway.
Caption: Signaling pathway of THZ1-induced apoptosis.
Experimental Protocols
Materials
-
This compound
-
Cancer cell line of interest (e.g., Multiple Myeloma, B-Cell Acute Lymphocytic Leukemia, Breast Cancer cell lines)[3][4][6]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugates)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Cell Culture and THZ1 Treatment
-
Seed the cells in appropriate culture flasks or plates at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to adhere and resume growth overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of THZ1 (e.g., 50 nM to 500 nM) and a vehicle control (DMSO) for different time points (e.g., 6, 12, 24, 48 hours).[3][4] The optimal concentration and incubation time should be determined empirically for each cell line.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is based on the principle that early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity, allowing the entry of PI, which intercalates with DNA.[8][9]
Caption: Experimental workflow for apoptosis analysis.
-
Harvest Cells: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Annexin V Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
PI Staining: Add 5 µL of PI staining solution to the cell suspension. Do not wash the cells after adding PI.[7][10]
-
Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.
Flow Cytometry Data Analysis
The cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Quantitative Data Summary
The following tables summarize the effects of THZ1 on apoptosis in various cancer cell lines as reported in the literature.
Table 1: THZ1-Induced Apoptosis in Hematological Malignancies
| Cell Line | Cancer Type | THZ1 Concentration | Incubation Time (hours) | % Apoptotic Cells (Annexin V+) | Reference |
| NALM6 | B-Cell Acute Lymphocytic Leukemia | 500 nM | 24 | Significant Increase | [3] |
| REH | B-Cell Acute Lymphocytic Leukemia | 500 nM | 24 | Significant Increase | [3] |
| H929 | Multiple Myeloma | 200 nM | 24 | ~40% | [6] |
| U266 | Multiple Myeloma | 200 nM | 24 | ~50% | [6] |
| MEC1 | Chronic Lymphocytic Leukemia | 50 nM | 48 | Significant Increase | [11] |
| MEC2 | Chronic Lymphocytic Leukemia | 50 nM | 48 | Significant Increase | [11] |
Table 2: THZ1-Induced Apoptosis in Solid Tumors
| Cell Line | Cancer Type | THZ1 Concentration | Incubation Time (hours) | % Apoptotic Cells (Annexin V+) | Reference |
| A549 | Non-Small Cell Lung Cancer | 200 nM | 48 | Significant Increase | [12] |
| H460 | Non-Small Cell Lung Cancer | 200 nM | 48 | Significant Increase | [12] |
| MCF7 | Breast Cancer | 500 nM | 24 | Dose-dependent Increase | [4] |
| SkBr3 | Breast Cancer | 500 nM | 24 | Dose-dependent Increase | [4] |
| BFTC905 | Urothelial Carcinoma | 100 nM | 48 | Dose-dependent Increase | [13] |
| T24 | Urothelial Carcinoma | 100 nM | 48 | Dose-dependent Increase | [13] |
Note: The percentage of apoptotic cells can vary based on the specific experimental conditions and the cell line's sensitivity to THZ1. The data presented here are for illustrative purposes.
Troubleshooting
-
High background staining: Ensure cells are washed thoroughly with PBS to remove any residual media components.
-
Low Annexin V signal: Confirm the use of a calcium-containing binding buffer, as Annexin V binding to phosphatidylserine is calcium-dependent.[7]
-
High PI positivity in control cells: This may indicate poor cell health. Ensure proper cell culture techniques and handle cells gently during harvesting and staining.
By following these detailed protocols and understanding the mechanism of action of THZ1, researchers can effectively utilize flow cytometry to quantify apoptosis and further investigate the therapeutic potential of this promising CDK7 inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zlfzyj.com [zlfzyj.com]
- 5. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 6. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: THZ1 Hydrochloride in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Abstract
THZ1 hydrochloride is a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7).[1][2][3] As a key component of the transcription factor IIH (TFIIH), CDK7 plays a crucial role in regulating transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII).[4][5][6] Inhibition of CDK7 by THZ1 leads to the suppression of aberrantly transcribed genes, including key oncogenes and anti-apoptotic proteins, making it a promising therapeutic agent in various cancers.[4][7][8] These application notes provide a comprehensive overview of the use of THZ1 in combination with other cancer therapies, summarizing key quantitative data and providing detailed experimental protocols to facilitate further research and development.
Mechanism of Action
THZ1 covalently binds to a unique cysteine residue (Cys312) outside the kinase domain of CDK7, leading to its irreversible inhibition.[4][9] This inhibition disrupts the phosphorylation of RNAPII, which in turn suppresses the transcription of genes with high transcriptional dependency, often referred to as "transcriptional addiction," a hallmark of many cancer cells.[4][8] Notably, THZ1 has been shown to downregulate the expression of critical survival proteins such as MYC, MCL-1, and BCL-XL.[7][10] This targeted suppression of oncogenic transcription forms the basis of its synergistic activity with a range of other anti-cancer agents.
Below is a diagram illustrating the primary mechanism of action of THZ1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. THZ1(THZ-1) |CDK7 inhibitor|from DC Chemicals [dcchemicals.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THZ1 Reveals Roles for Cdk7 in Co- ... | Article | H1 Connect [archive.connect.h1.co]
- 7. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 9. selleckchem.com [selleckchem.com]
- 10. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating THZ1 Hydrochloride Solubility: A Technical Guide
For researchers and drug development professionals utilizing the potent and selective CDK7 inhibitor, THZ1 hydrochloride, achieving successful solubilization is a critical first step for any experiment. This technical support center provides detailed guidance on the solubility of this compound in DMSO versus water, offering troubleshooting advice and standardized protocols to prevent common experimental pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO and water?
A1: this compound exhibits high solubility in dimethyl sulfoxide (DMSO) but is practically insoluble in water.[1][2][3] The exact solubility in DMSO can vary slightly between batches and suppliers, but it is consistently reported in the millimolar range. For a detailed comparison, please refer to the solubility data table below.
Q2: I am seeing precipitation when I try to dissolve this compound in DMSO. What could be the cause?
A2: There are several potential reasons for precipitation. Firstly, the DMSO may have absorbed moisture, which can significantly reduce the solubility of this compound.[1][4] It is crucial to use fresh, anhydrous DMSO. Secondly, you may be trying to achieve a concentration that is at the upper limit of its solubility. Gentle warming or sonication can help facilitate dissolution.
Q3: Can I prepare an aqueous stock solution of this compound?
A3: No, it is not recommended to prepare aqueous stock solutions of this compound due to its poor solubility in water.[1][2][3] For cell culture experiments, a concentrated stock solution should be prepared in DMSO and then diluted to the final working concentration in the aqueous culture medium.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] Stored properly, the stock solution can be stable for several months to a year.[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate or cloudiness observed in DMSO solution | 1. DMSO has absorbed moisture.2. Concentration is too high.3. Incomplete dissolution. | 1. Use fresh, anhydrous DMSO.2. Refer to the solubility data for the specific supplier and consider preparing a slightly lower concentration.3. Gently warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[2][5] |
| Compound precipitates upon dilution into aqueous media | 1. The final concentration of DMSO is too low to maintain solubility.2. The final concentration of this compound exceeds its solubility limit in the aqueous buffer. | 1. Ensure the final DMSO concentration in your experiment is sufficient to keep the compound in solution, typically ≤0.5%.2. Perform serial dilutions to reach the final desired concentration. Vortex gently between dilutions. |
| Inconsistent experimental results | 1. Inaccurate concentration of the stock solution.2. Degradation of the compound due to improper storage. | 1. Ensure the compound is fully dissolved before making aliquots.2. Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.[1] |
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in DMSO and water from various suppliers.
| Solvent | Supplier | Reported Solubility | Molar Concentration |
| DMSO | Selleck Chemicals | 100 mg/mL[1] | ~156.5 mM[1] |
| MedchemExpress | 100 mg/mL[4] | ~176.66 mM[4] | |
| Sigma-Aldrich | 50 mg/mL | Not Specified | |
| TargetMol | 50 mg/mL[6] | ~88.33 mM[6] | |
| APExBIO | ≥30.13 mg/mL[2] | >10 mM[2][5] | |
| Water | Multiple Sources | Insoluble[1][2][3] | Not Applicable |
| Ethanol | Multiple Sources | Insoluble[2][4] | Not Applicable |
Note: The molecular weight of this compound can vary slightly, which may affect the calculated molar concentration.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol provides a standardized method for preparing a commonly used concentration of this compound stock solution.
-
Acclimatization: Allow the vial of this compound powder and a sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution (assuming a molecular weight of ~602.51 g/mol for the hydrochloride salt), you would weigh 6.025 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution gently until the powder is completely dissolved. If dissolution is slow, proceed to the next step.
-
Aiding Dissolution (if necessary): If a clear solution is not obtained, warm the tube in a 37°C water bath for 10-15 minutes.[2][5] Alternatively, or in combination with warming, place the tube in an ultrasonic bath for a few minutes.[2][5]
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.[1]
Caption: Workflow for dissolving this compound in DMSO.
Signaling Pathway Visualization
While this document focuses on solubility, understanding the mechanism of action is crucial for experimental design. THZ1 is a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), which plays a key role in regulating transcription.
Caption: Simplified signaling pathway of this compound.
References
Navigating the Nuances of THZ1 Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers utilizing THZ1 hydrochloride in their experiments. THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a critical regulator of transcription and cell cycle progression. However, like any pharmacological agent, understanding its potential off-target effects is paramount for accurate data interpretation and the avoidance of experimental artifacts. This guide offers a comprehensive overview of known off-targets, detailed experimental protocols to assess these interactions, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary and most well-characterized off-targets of this compound?
A1: The primary and most consistently reported off-targets of THZ1 are Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] These kinases share structural similarities with CDK7, particularly in the region targeted by THZ1. While THZ1 inhibits CDK7 at lower concentrations, higher concentrations are required to inhibit CDK12.[2]
Q2: Have any unexpected off-targets of THZ1 been identified?
A2: Yes, a chemoproteomics study identified Protein Kinase N3 (PKN3) as a novel, unexpected off-target of THZ1.[3][4][5] This interaction was shown to be covalent and dose-dependent.
Q3: What other kinases have been shown to be inhibited by THZ1 in broader screening assays?
A3: A KiNativ profiling study, which assesses kinase inhibition in a cellular context, identified several kinases that were inhibited by more than 75% at a 1 µM concentration of THZ1. These include MLK3, PIP4K2C, JNK1, JNK2, JNK3, MER, TBK1, IGF1R, NEK9, and PCTAIRE2. However, it is important to note that the binding to these kinases was not time-dependent, suggesting a non-covalent and potentially less potent mode of interaction compared to its covalent binding to CDK7, CDK12, CDK13, and PKN3.[6]
Q4: How can I experimentally validate the on-target engagement of THZ1 with CDK7 in my cellular model?
A4: On-target engagement can be confirmed by observing a reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 (Ser5), a direct substrate of CDK7.[2][7] This can be assessed by Western blotting using phospho-specific antibodies. A time-dependent decrease in Ser5 phosphorylation upon THZ1 treatment is a strong indicator of target engagement.
Q5: What is the mechanism of THZ1 inhibition, and how does this relate to its off-target profile?
A5: THZ1 is a covalent inhibitor that functions by forming an irreversible bond with a specific cysteine residue (Cys312 in CDK7) located outside the canonical kinase ATP-binding pocket.[2][7] Its off-target activity against CDK12 and CDK13 is due to the presence of similarly accessible cysteine residues in these kinases. The covalent nature of this binding leads to prolonged and potent inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected cellular phenotype not consistent with CDK7 inhibition alone. | The observed phenotype may be due to the inhibition of off-target kinases such as CDK12, CDK13, or PKN3. | - Perform dose-response experiments. Off-target effects may only be apparent at higher concentrations of THZ1. - Use a more selective CDK7 inhibitor as a control, if available. - Knockdown the expression of potential off-target kinases (e.g., using siRNA or shRNA) to see if the phenotype is rescued. |
| Variability in experimental results between different cell lines. | Cell lines may have varying expression levels of CDK7 and its off-target kinases. For instance, some peripheral T-cell lymphoma (PTCL) cell lines express lower levels of CDK12 compared to CDK7.[2] | - Profile the expression levels of CDK7, CDK12, CDK13, and PKN3 in your cell lines of interest via Western blot or qPCR. - Titrate THZ1 concentrations for each cell line to establish optimal on-target and off-target inhibition ranges. |
| Difficulty confirming covalent modification of off-targets. | The off-target interaction may be weak, transient, or non-covalent for some kinases. The lack of time-dependent inhibition for kinases identified in the KiNativ screen suggests a non-covalent interaction.[6] | - For suspected covalent off-targets, perform a washout experiment. Covalent inhibition should be sustained after the removal of the compound. - Utilize a competitive pulldown assay with biotinylated THZ1 (bioTHZ1) to demonstrate target engagement in a cellular context. |
| Inconsistent results in in vitro kinase assays. | Assay conditions such as ATP concentration, enzyme source, and incubation time can significantly impact IC50 values. | - Ensure that the ATP concentration used in your assay is at or near the Km for each kinase being tested. - Use highly purified, active recombinant kinases. - For covalent inhibitors like THZ1, pre-incubation of the enzyme with the inhibitor before adding ATP is crucial to observe time-dependent inhibition. |
Quantitative Data Summary
The following tables summarize the known off-target activities of this compound based on available biochemical and cellular profiling data.
Table 1: Primary Off-Target Kinase Inhibition
| Target | Method | Cell Line/System | Quantitative Data | Reference |
| CDK12 | Biotinylated THZ1 Pulldown | - | Pulled down by bioTHZ1 | [1] |
| CDK13 | Biotinylated THZ1 Pulldown | - | Pulled down by bioTHZ1 | [1] |
| Note: While direct, comparative biochemical IC50 values for THZ1 against CDK7, CDK12, and CDK13 are not consistently available in the literature, pulldown assays confirm a direct interaction. It is generally understood that higher concentrations of THZ1 are required for CDK12 inhibition compared to CDK7.[2] |
Table 2: Unexpected Off-Target Kinase Inhibition
| Target | Method | Cell Line/System | Quantitative Data | Reference |
| PKN3 | Chemoproteomics (CITe-Id) & In vitro kinase assay | - | Apparent IC50 = 72 nM | [3] |
Table 3: Off-Targets Identified by KiNativ Profiling (>75% inhibition at 1 µM THZ1)
| Target | Method | Cell Line | Inhibition at 1 µM | Covalent Binding | Reference |
| MLK3 | KiNativ | Loucy | >75% | No | [6] |
| PIP4K2C | KiNativ | Loucy | >75% | No | [6] |
| JNK1 | KiNativ | Loucy | >75% | No | [6] |
| JNK2 | KiNativ | Loucy | >75% | No | [6] |
| JNK3 | KiNativ | Loucy | >75% | No | [6] |
| MER | KiNativ | Loucy | >75% | No | [6] |
| TBK1 | KiNativ | Loucy | >75% | No | [6] |
| IGF1R | KiNativ | Loucy | >75% | No | [6] |
| NEK9 | KiNativ | Loucy | >75% | No | [6] |
| PCTAIRE2 | KiNativ | Loucy | >75% | No | [6] |
| Note: The lack of time-dependent inhibition for these kinases suggests a non-covalent mode of action, which may translate to lower potency and/or shorter duration of action in a cellular context compared to the covalent targets. |
Experimental Protocols
1. Competitive Pulldown Assay for Target Engagement
This method is used to confirm that THZ1 engages its targets (e.g., CDK7, CDK12, CDK13) within a cellular context.
-
Principle: Cells are pre-treated with unlabeled THZ1. If THZ1 binds to its target, it will block the subsequent binding of a biotinylated version of THZ1 (bioTHZ1). The reduction in the amount of target protein pulled down by streptavidin beads is then assessed by Western blotting.
-
Workflow:
Competitive pulldown assay workflow. -
Detailed Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of THZ1 or a DMSO vehicle control for a specified time (e.g., 4-6 hours).
-
Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Incubation with bioTHZ1: Incubate a standardized amount of protein lysate with a fixed concentration of biotinylated THZ1 (bioTHZ1) for several hours at 4°C with gentle rotation.
-
Streptavidin Pulldown: Add streptavidin-conjugated beads (e.g., agarose or magnetic) to the lysate and incubate for an additional 1-2 hours at 4°C to capture the bioTHZ1-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies specific for the target of interest (e.g., anti-CDK7, anti-CDK12). A decrease in the band intensity in the THZ1-treated samples compared to the DMSO control indicates target engagement.
-
2. Kinase Selectivity Profiling (KiNativ™ Assay)
This mass spectrometry-based method provides a broad overview of the kinases inhibited by a compound in a cellular lysate.
-
Principle: A desthiobiotin-labeled ATP or ADP probe is used to covalently label the ATP-binding site of active kinases in a cell lysate. If a kinase is inhibited by THZ1, it will not be labeled by the probe. The abundance of labeled kinase peptides is then quantified by mass spectrometry.
-
Workflow:
KiNativ™ kinase profiling workflow. -
Detailed Methodology:
-
Lysate Preparation: Prepare a native cell lysate under conditions that preserve kinase activity.
-
Inhibitor Treatment: Aliquot the lysate and treat with different concentrations of THZ1 or a DMSO control.
-
Probe Labeling: Add the desthiobiotin-ATP/ADP probe to each lysate and incubate to allow for covalent labeling of active kinases.
-
Proteolysis: Reduce, alkylate, and digest the proteins in the lysate into peptides using an enzyme such as trypsin.
-
Peptide Enrichment: Use streptavidin affinity chromatography to enrich for the desthiobiotin-labeled peptides.
-
Mass Spectrometry: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
Data Analysis: Compare the abundance of labeled peptides from the THZ1-treated samples to the DMSO control to determine the percent inhibition for each identified kinase.
-
3. Chemoproteomics (CITe-Id) for Novel Off-Target Discovery
This unbiased approach can identify novel covalent targets of a compound across the proteome.
-
Principle: An affinity-tagged version of the inhibitor (e.g., THZ1 with a biotin tag) is used to enrich for its binding partners from a cell lysate. These enriched proteins are then identified by mass spectrometry. A competition experiment with the untagged inhibitor is performed to distinguish specific from non-specific binders.
-
Workflow:
CITe-Id chemoproteomics workflow. -
Detailed Methodology:
-
Lysate Preparation: Prepare cell lysates as for the other methods.
-
Probe Incubation: Treat one aliquot of lysate with an affinity-tagged version of THZ1 (e.g., desthiobiotin-THZ1). Treat another aliquot with the tagged probe in the presence of an excess of untagged THZ1 (competition).
-
Affinity Enrichment: Use an appropriate affinity resin (e.g., streptavidin) to enrich for proteins that have bound to the tagged THZ1.
-
Washing: Thoroughly wash the resin to remove non-specifically bound proteins.
-
On-Bead Digestion: Digest the captured proteins into peptides directly on the beads using trypsin.
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify proteins that are significantly enriched in the sample treated with the tagged probe alone compared to the competition sample. These are the specific binders and potential off-targets.
-
Signaling Pathway Visualization
The following diagram illustrates the primary signaling pathways affected by THZ1's on-target and major off-target activities.
References
- 1. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THZ1 targeting CDK7 suppresses STAT transcriptional activity and sensitizes T-cell lymphomas to BCL2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: THZ1 Hydrochloride Acquired Resistance
Welcome to the technical support center for THZ1 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and understanding the mechanisms of acquired resistance to THZ1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: THZ1 is a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7).[1][2][3] It acts by irreversibly binding to a unique cysteine residue (Cys312) located outside of the canonical kinase domain of CDK7.[2] This covalent modification leads to the inhibition of CDK7's kinase activity. CDK7 is a key component of the transcription factor IIH (TFIIH) and the CDK-activating kinase (CAK) complex.[4][5] By inhibiting CDK7, THZ1 disrupts the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is crucial for the transcription of many genes, particularly those with super-enhancers that are often associated with oncogenes like MYC.[1][5] THZ1 also affects cell cycle progression by inhibiting the CAK activity of CDK7, which is required for the activation of other CDKs such as CDK1 and CDK2.[5][6][7]
Q2: What are the primary mechanisms of acquired resistance to THZ1?
A2: The most predominantly reported mechanism of acquired resistance to THZ1 is the upregulation of ATP-binding cassette (ABC) transporters, specifically ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as BCRP).[8][9][10] These transporters are efflux pumps that actively remove THZ1 from the cell, thereby reducing its intracellular concentration and preventing it from reaching its target, CDK7. Another potential, though less commonly observed, mechanism is the mutation of the covalent binding site on CDK7 (Cys312 to Serine), which would prevent THZ1 from irreversibly inhibiting the kinase.[11]
Q3: My cells have become resistant to THZ1. How can I confirm the mechanism of resistance?
A3: To investigate the mechanism of resistance in your THZ1-resistant cell line, you can perform a series of experiments:
-
Assess ABC Transporter Expression: Use quantitative real-time PCR (qRT-PCR) and western blotting to check for the upregulation of ABCB1 and ABCG2 mRNA and protein levels, respectively, in your resistant cells compared to the parental sensitive cells.
-
Functional Efflux Assay: Perform a drug efflux assay using flow cytometry with a fluorescent substrate of ABCB1 (e.g., Rhodamine 123) or ABCG2 (e.g., Hoechst 33342) to determine if your resistant cells exhibit increased efflux activity.
-
Re-sensitization with Transporter Inhibitors: Treat your resistant cells with THZ1 in combination with known inhibitors of ABCB1 (e.g., verapamil, tariquidar) or ABCG2 (e.g., KO-143, novobiocin) to see if you can restore sensitivity to THZ1.
-
Sequence CDK7: If you do not observe upregulation of ABC transporters, you can sequence the CDK7 gene in your resistant cells to check for mutations in the Cys312 residue.
Q4: Are there any alternative compounds I can use if my cells develop resistance to THZ1?
A4: Yes, if resistance is mediated by ABC transporters, you could consider using a CDK inhibitor that is not a substrate for these pumps. For instance, the compound E9 has been described as a covalent CDK12 inhibitor that is not susceptible to ABC transporter-mediated efflux and has shown activity in THZ1-resistant cells.[9]
Troubleshooting Guides
Generation of THZ1-Resistant Cell Lines
Q: I am trying to generate a THZ1-resistant cell line, but my cells are dying at the initial concentrations. What should I do?
A: Generating drug-resistant cell lines is a lengthy process that requires careful dose escalation.[12][13] Here are some troubleshooting tips:
-
Start at a low concentration: Begin by treating your cells with a concentration of THZ1 that is at or below the IC20 (the concentration that inhibits 20% of cell growth).[14] This will allow a subpopulation of cells to survive and adapt.
-
Gradual dose escalation: Increase the concentration of THZ1 slowly, typically by 25-50% at each step, only after the cells have resumed a normal growth rate in the current concentration.[14] Rushing the dose escalation can lead to widespread cell death.[14]
-
Pulse treatment: For some cell lines, continuous exposure to the drug may be too toxic. Consider a pulse treatment strategy, where you expose the cells to THZ1 for a shorter period (e.g., 4-24 hours), then wash it out and allow the cells to recover before the next treatment.[15][16]
-
Patience is key: Be aware that developing a stable resistant cell line can take several months (3-18 months).[12][15]
Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
Q: My cell viability assay results are inconsistent when testing THZ1. What could be the cause?
A: Inconsistent results in viability assays can arise from several factors. Here's a guide to troubleshoot:
| Problem | Possible Cause | Solution |
| High variability between replicates | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension between plating each row/column. Avoid seeding in the perimeter wells of the plate, which are prone to evaporation ("edge effect").[1] |
| Pipetting errors. | Calibrate your pipettes regularly. Use a multichannel pipette for adding reagents to minimize variability. | |
| Low signal or absorbance readings | Cell number is too low. | Optimize the initial cell seeding density to ensure it falls within the linear range of the assay. |
| Insufficient incubation time. | Increase the incubation time with the viability reagent (e.g., MTT) until a visible color change occurs. | |
| High background | Contamination of media or reagents. | Use fresh, sterile reagents. Check cultures for microbial contamination. |
| Interference from serum or phenol red. | Use a serum-free medium during the final incubation step with the reagent. Include a "medium only" blank to subtract background absorbance.[8] | |
| Unexpectedly high viability at high THZ1 concentrations | Chemical interference of THZ1 with the assay reagent. | Include a control well with THZ1 in the medium but without cells to check for direct reduction of the reagent by the compound.[17] |
| Incomplete solubilization of formazan crystals (MTT assay). | Ensure complete mixing and a sufficient volume of the solubilization solvent. |
Western Blotting for THZ1-Related Markers
Q: I am having trouble detecting the phosphorylated form of RNAPII (p-RNAPII) after THZ1 treatment. What can I do?
A: Detecting phosphorylated proteins can be challenging due to their low abundance and the activity of phosphatases. Here are some tips:
| Problem | Possible Cause | Solution |
| No or weak p-RNAPII signal | Dephosphorylation of the sample during preparation. | Work quickly and keep samples on ice at all times. Add phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to your lysis buffer.[10] |
| Low abundance of the phosphoprotein. | Load a higher amount of protein (30-50 µg) per lane.[10] Consider immunoprecipitation to enrich for your protein of interest before running the western blot. | |
| Inefficient antibody binding. | Use Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS) for antibody dilutions and washes, as phosphate ions can interfere with phospho-specific antibody binding.[2][3] | |
| Inappropriate blocking agent. | Avoid using milk as a blocking agent, as it contains phosphoproteins (caseins) that can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[10] | |
| High background | Non-specific antibody binding. | Optimize the concentration of your primary and secondary antibodies. Increase the number and duration of wash steps. |
| Blocking is insufficient. | Increase the blocking time or the concentration of the blocking agent (e.g., 5% BSA). | |
| No signal for total RNAPII as well | Poor protein transfer. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. |
| Inactive antibody. | Use a new aliquot of the antibody and ensure it has been stored correctly. Include a positive control lysate. |
Quantitative RT-PCR (qRT-PCR) for ABC Transporters
Q: My qRT-PCR results for ABCB1 and ABCG2 expression are not reproducible. How can I improve my experiment?
A: Reproducibility in qRT-PCR depends on careful experimental design and execution.
| Problem | Possible Cause | Solution |
| High Cq values or no amplification | Poor RNA quality or quantity. | Assess RNA integrity (e.g., using a Bioanalyzer) and concentration (e.g., NanoDrop). Use a consistent amount of high-quality RNA for cDNA synthesis. |
| Inefficient reverse transcription. | Use a high-quality reverse transcriptase and optimize the reaction conditions. Include a no-RT control to check for genomic DNA contamination.[6] | |
| Poor primer design. | Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency by running a standard curve. | |
| Amplification in the no-template control (NTC) | Contamination of reagents or workspace. | Use dedicated pipettes and a separate workspace for PCR setup. Use fresh, nuclease-free water and reagents.[18] |
| Primer-dimer formation. | Perform a melt curve analysis after the qPCR run to check for the presence of a single, specific product.[18] Optimize primer concentration and annealing temperature. | |
| Inconsistent results between biological replicates | Biological variability. | Increase the number of biological replicates. Ensure consistent cell culture conditions and treatment protocols. |
| Inaccurate normalization. | Use at least two stable housekeeping genes for normalization. Validate the stability of your chosen housekeeping genes under your experimental conditions. |
Quantitative Data Summary
Table 1: IC50 Values of THZ1 in Sensitive and Resistant Cell Lines
| Cell Line | Cancer Type | Sensitive IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| MCF7 | Breast Cancer | ~30 | ~390 | 13 | |
| NCI-H82 | Small Cell Lung Cancer | ~5 | >1000 | >200 | |
| Kelly | Neuroblastoma | ~10 | ~300 | 30 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~100 | ~500 | 5 | [10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~60 | ~300 | 5 | [10] |
Table 2: Upregulation of ABC Transporter mRNA in THZ1-Resistant Cells
| Cell Line | Transporter | Fold Increase in mRNA (Resistant vs. Sensitive) | Reference |
| MCF7-THZ1R | ABCG2 | ~140 | |
| THZ1R NB cells | ABCB1 | Not specified, but significant upregulation | |
| THZ1R Lung Cancer Cells | ABCG2 | Not specified, but significant upregulation | |
| MDA-MB-468R | ABCG2 | ~25 | [10] |
| MDA-MB-231R | ABCG2 | ~15 | [10] |
Experimental Protocols & Workflows
Key Signaling Pathway: THZ1 Action and Resistance
Caption: Mechanism of THZ1 action and ABC transporter-mediated resistance.
Experimental Workflow: Investigating THZ1 Resistance
Caption: Workflow for identifying the mechanism of acquired THZ1 resistance.
Signaling Pathway: CDK7 and Transcriptional Regulation
Caption: Dual roles of CDK7 in transcription and cell cycle, and its inhibition by THZ1.
References
- 1. researchhub.com [researchhub.com]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. RT-PCR Troubleshooting [sigmaaldrich.com]
- 5. pcrbio.com [pcrbio.com]
- 6. Real-Time PCR Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. High-Throughput Flow Cytometry Screening of Multidrug Efflux Systems | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 10. researchgate.net [researchgate.net]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Culture Academy [procellsystem.com]
- 15. researchgate.net [researchgate.net]
- 16. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Understanding and Overcoming THZ1 Hydrochloride Resistance Mediated by ABC Transporters
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the role of ATP-binding cassette (ABC) transporters in resistance to the CDK7 inhibitor, THZ1 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to THZ1. What is a common mechanism for this acquired resistance?
A major and frequently observed mechanism of acquired resistance to THZ1 is the upregulation of multidrug resistance ABC transporters.[1][2] Specifically, studies have identified the overexpression of ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as BCRP) as key drivers of THZ1 resistance in various cancer cell lines, including those from neuroblastoma, lung cancer, and breast cancer.[1][3] These transporters function as efflux pumps, actively removing THZ1 from the cancer cells, which reduces the intracellular concentration of the drug and its ability to engage its target, CDK7.[1][4][5][6][7]
Q2: How can I determine if ABC transporters are responsible for THZ1 resistance in my cell line?
To investigate the involvement of ABC transporters in THZ1 resistance, you can perform a series of experiments:
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of ABCB1 and ABCG2 in your resistant cell line compared to the parental, sensitive cell line. A significant increase in the expression of these genes in the resistant line is a strong indicator of their involvement.[3][8]
-
Protein Expression Analysis: Perform immunoblotting (Western blotting) to confirm that the increased mRNA levels translate to higher protein levels of ABCB1 and ABCG2 in the resistant cells.[8]
-
Functional Efflux Assays: Utilize flow cytometry-based assays with fluorescent substrates of ABCB1 (e.g., Rhodamine 123) or ABCG2 (e.g., Hoechst 33342) to assess the transporter activity.[3][9] Reduced intracellular fluorescence in the resistant cells compared to the parental cells indicates increased efflux activity.[3][9]
-
Pharmacological Inhibition: Treat your resistant cells with known inhibitors of ABCB1 (e.g., verapamil, tariquidar) or ABCG2 (e.g., KO-143) in combination with THZ1.[1][3] A reversal of resistance and restoration of sensitivity to THZ1 in the presence of these inhibitors strongly suggests that the corresponding transporter is mediating the resistance.[1][3]
Q3: Are there differences in which ABC transporters are upregulated in response to THZ1?
Yes, the specific ABC transporter that is upregulated can be cell-type dependent. For instance, in neuroblastoma cell lines made resistant to THZ1, a marked upregulation of ABCB1 has been observed.[1] In contrast, THZ1-resistant breast and lung cancer cell lines have been shown to upregulate ABCG2.[1][3][8] Therefore, it is crucial to assess the expression of both transporters in your experimental model.
Q4: My THZ1-resistant cells are also showing resistance to other anti-cancer drugs. Is this expected?
This phenomenon, known as multidrug resistance (MDR), is a common consequence of ABC transporter upregulation.[4][5][10] ABCB1 and ABCG2 have broad substrate specificity and can efflux a wide range of structurally and functionally diverse compounds.[5] For example, THZ1-resistant neuroblastoma cells with high ABCB1 expression have demonstrated cross-resistance to doxorubicin, a known ABCB1 substrate.[1]
Troubleshooting Guides
Problem: I am not seeing a reversal of THZ1 resistance after treating my cells with an ABC transporter inhibitor.
-
Possible Cause 1: Incorrect inhibitor or concentration.
-
Solution: Ensure you are using the correct inhibitor for the specific transporter you suspect is overexpressed (e.g., tariquidar for ABCB1, KO-143 for ABCG2).[1] Perform a dose-response experiment to determine the optimal, non-toxic concentration of the inhibitor for your cell line.
-
-
Possible Cause 2: The resistance is mediated by a different ABC transporter or an entirely different mechanism.
-
Solution: Expand your analysis to include other ABC transporters known to be involved in drug resistance, such as those from the ABCC family.[3] Additionally, consider alternative resistance mechanisms, such as mutations in the drug target (CDK7) or alterations in downstream signaling pathways, although these are considered less likely for THZ1.[1]
-
-
Possible Cause 3: The inhibitor is not potent enough or is unstable under your experimental conditions.
-
Solution: Consult the literature for the recommended storage and handling conditions for your chosen inhibitor. Consider testing a different, more potent inhibitor for the same transporter.
-
Problem: I am having difficulty generating a THZ1-resistant cell line.
-
Possible Cause 1: Insufficient drug concentration or duration of exposure.
-
Solution: The generation of resistant cell lines is a lengthy process that requires continuous exposure to gradually increasing concentrations of the drug.[1][3] Start with a concentration around the IC50 of THZ1 for your sensitive cell line and slowly escalate the dose over several months as the cells adapt.[1]
-
-
Possible Cause 2: The cell line is not viable at the initial drug concentrations.
-
Solution: Begin with a lower starting concentration of THZ1, even below the IC50, to allow for the selection and expansion of a small population of cells that may have intrinsic resistance mechanisms.
-
Quantitative Data Summary
Table 1: THZ1 Resistance and ABC Transporter Expression in Various Cancer Cell Lines
| Cell Line | Cancer Type | Resistant To | Key Upregulated Transporter | Fold Increase in Transporter mRNA | Reference |
| MCF7-THZ1R | Breast Cancer | THZ1 | ABCG2 | ~140-fold | [3] |
| THZ1R NB cells | Neuroblastoma | THZ1 | ABCB1 | Not specified | [1] |
| THZ1R SCLC/NSCLC cells | Lung Cancer | THZ1 | ABCG2 | Not specified | [1] |
Table 2: Reversal of THZ1 Resistance with ABC Transporter Inhibitors
| Cell Line | Resistant To | Transporter | Inhibitor Used | Effect on THZ1 Sensitivity | Reference |
| MCF7-942R (cross-resistant to THZ1) | ICEC0942, THZ1 | ABCB1 | Verapamil, Tariquidar | Increased sensitivity | [3] |
| THZ1R NB cells | THZ1 | ABCB1 | Tariquidar | Rescued sensitivity | [1] |
| THZ1R H82 SCLC cells | THZ1 | ABCG2 | KO-143 | Rescued sensitivity | [1] |
Experimental Protocols
1. Generation of THZ1-Resistant Cell Lines
This protocol describes a general method for developing THZ1-resistant cancer cell lines through continuous drug selection.
-
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
-
Methodology:
-
Culture the parental cell line in complete medium.
-
Determine the half-maximal inhibitory concentration (IC50) of THZ1 for the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initiate the resistance induction by continuously exposing the cells to THZ1 at a concentration equal to or slightly below the IC50.
-
Maintain the cells in the THZ1-containing medium, replacing the medium every 2-3 days.
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of THZ1 in a stepwise manner. This process can take 6-8 months.[1]
-
The resistant cell line is established when it can proliferate in a THZ1 concentration that is 20-30 times the IC50 of the parental cells.[1]
-
Periodically verify the resistant phenotype by comparing the IC50 of the resistant line to the parental line.
-
Culture a batch of resistant cells in drug-free medium for several passages to assess the stability of the resistant phenotype.
-
2. Quantitative Real-Time PCR (qRT-PCR) for ABC Transporter Expression
-
Materials:
-
Parental and THZ1-resistant cell pellets
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for ABCB1, ABCG2, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
-
-
Methodology:
-
Extract total RNA from both parental and resistant cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the appropriate master mix, cDNA template, and primers for the target genes (ABCB1, ABCG2) and the housekeeping gene.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the resistant cells compared to the parental cells, normalized to the housekeeping gene.
-
3. Flow Cytometry-Based Efflux Assay
-
Materials:
-
Parental and THZ1-resistant cells
-
Fluorescent substrates (e.g., Hoechst 33342 for ABCG2, Rhodamine 123 for ABCB1)
-
ABC transporter inhibitors (as a control)
-
Flow cytometer
-
-
Methodology:
-
Harvest and wash the parental and resistant cells.
-
Resuspend the cells in a suitable buffer.
-
Incubate the cells with the fluorescent substrate for a defined period (e.g., 30 minutes).[3] For control experiments, pre-incubate a set of cells with an appropriate ABC transporter inhibitor before adding the fluorescent substrate.
-
Measure the intracellular fluorescence of the cells using a flow cytometer.
-
Compare the fluorescence intensity between the parental and resistant cells. A lower fluorescence intensity in the resistant cells indicates increased efflux of the substrate.
-
Visualizations
Caption: Upregulation of ABC transporters leads to increased efflux of THZ1, reducing its intracellular concentration and inhibitory effect on CDK7.
Caption: A stepwise experimental workflow to determine the role of ABC transporters in THZ1 resistance.
References
- 1. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs [frontiersin.org]
- 7. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming ABCB1-mediated multidrug resistance by transcription factor BHLHE40 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing THZ1 Hydrochloride Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on using THZ1 hydrochloride in cell culture experiments. Find troubleshooting tips and frequently asked questions to help you optimize your experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] It works by irreversibly binding to a unique cysteine residue (Cys312) located outside of the canonical kinase domain of CDK7.[1][3][4] This covalent modification leads to the inhibition of CDK7's kinase activity. CDK7 plays a crucial role in two fundamental cellular processes: transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in transcription initiation and elongation.[1][4][5] THZ1's inhibition of CDK7 leads to a global disruption of transcription. Additionally, CDK7 is a CDK-activating kinase (CAK), responsible for activating other CDKs, such as CDK1 and CDK2, which are essential for cell cycle progression.[5][6] By inhibiting CDK7, THZ1 disrupts both of these critical cellular functions, leading to cell cycle arrest and apoptosis in cancer cells.[7][8]
Q2: What is the recommended concentration range for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell line being studied. However, a general effective range is between 50 nM and 500 nM. For sensitive cell lines, such as some T-cell acute lymphoblastic leukemia (T-ALL) lines, IC50 values can be in the low nanomolar range (e.g., 0.55 nM for Loucy cells).[4] For many other cancer cell lines, IC50 values typically fall within the 80-300 nM range.[9] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How long should I treat my cells with this compound?
The duration of THZ1 treatment will vary depending on the experimental endpoint. For assessing the inhibition of RNAPII CTD phosphorylation, a short incubation of 4 to 6 hours is often sufficient.[1][6] For cell viability or apoptosis assays, longer incubation times of 24 to 72 hours are typically used.[1][6][10] Time-course experiments are recommended to determine the optimal treatment duration for your specific assay.
Q4: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][4] For example, a 10 mM stock solution can be prepared. It is recommended to warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[4] The stock solution should be stored at -20°C. When preparing the working solution for cell culture, the DMSO stock should be further diluted in culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: Does THZ1 have off-target effects?
While THZ1 is a selective inhibitor of CDK7, it has been shown to also inhibit the closely related kinases CDK12 and CDK13, albeit at higher concentrations.[2][11] This is an important consideration when interpreting experimental results, as inhibition of CDK12 and CDK13 can also impact transcription and contribute to the observed phenotype.[11] For experiments requiring high specificity for CDK7, using a control compound like THZ1-R, a non-reactive analog of THZ1 with diminished activity, can be beneficial.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no observed effect of THZ1 | Suboptimal concentration: The concentration of THZ1 may be too low for the specific cell line. | Perform a dose-response experiment (e.g., 10 nM to 1 µM) to determine the IC50 value for your cell line. |
| Insufficient treatment duration: The incubation time may be too short to observe the desired effect. | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration. | |
| Compound degradation: The THZ1 stock solution may have degraded due to improper storage. | Prepare a fresh stock solution of THZ1 in DMSO and store it in small aliquots at -20°C to avoid repeated freeze-thaw cycles. | |
| Cell line resistance: The cell line may be inherently resistant to THZ1. | Consider using a different cell line known to be sensitive to THZ1 or investigate potential resistance mechanisms, such as the expression of ABC transporters.[13] | |
| High cytotoxicity in control cells | High DMSO concentration: The final concentration of DMSO in the cell culture medium may be too high. | Ensure the final DMSO concentration is kept at a non-toxic level, typically below 0.1%. Prepare a vehicle control with the same DMSO concentration as your highest THZ1 treatment. |
| Contaminated THZ1 stock: The THZ1 stock solution may be contaminated. | Filter-sterilize the THZ1 stock solution before use. | |
| Inconsistent results between experiments | Variability in cell density: Differences in the number of cells seeded can affect the outcome of the experiment. | Ensure consistent cell seeding density across all experiments. |
| Variability in THZ1 preparation: Inconsistent preparation of THZ1 working solutions can lead to variable results. | Prepare a large batch of the working solution to be used for the entire experiment, or be meticulous in preparing fresh solutions for each experiment. | |
| Cell passage number: Using cells at a high passage number can lead to altered phenotypes and drug responses. | Use cells within a consistent and low passage number range for all experiments. | |
| Unexpected off-target effects | Inhibition of CDK12/13: THZ1 can inhibit CDK12 and CDK13 at higher concentrations. | Use the lowest effective concentration of THZ1 determined from your dose-response curve. Consider using a more selective CDK7 inhibitor if available, or use THZ1-R as a negative control to dissect CDK7-specific effects.[11][12] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 50 | 72 hours | [1][4] |
| Loucy | T-cell Acute Lymphoblastic Leukemia | 0.55 | 72 hours | [4] |
| KOPTK1 | T-cell Acute Lymphoblastic Leukemia | 0.49 | 72 hours | |
| DND-41 | T-cell Acute Lymphoblastic Leukemia | 0.61 | 72 hours | |
| NALM6 | B-cell Acute Lymphocytic Leukemia | 101.2 | 72 hours | [10] |
| REH | B-cell Acute Lymphocytic Leukemia | 26.26 | 72 hours | [10] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | < 300 | 24 hours | |
| Breast Cancer Cell Lines | Breast Cancer | 80 - 300 | 48 hours | [9] |
| NCI-H1299 | Non-Small Cell Lung Cancer | ~50 | 48 hours | [5] |
| HL-60 | Acute Promyelocytic Leukemia | 38 | 72 hours | [2] |
Experimental Protocols
Cell Viability Assay (Resazurin Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
THZ1 Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the THZ1-containing medium to each well. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Resazurin Addition: Add 10 µL of resazurin solution (e.g., PrestoBlue™ or alamarBlue™) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance (570 nm with a reference wavelength of 600 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-RNAPII
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with the desired concentrations of THZ1 for 4-6 hours. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-RNAPII (Ser2, Ser5, Ser7) and total RNAPII overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated RNAPII.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A typical experimental workflow for THZ1 studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. apexbt.com [apexbt.com]
- 5. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 11. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Determining the IC50 of THZ1 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the half-maximal inhibitory concentration (IC50) of THZ1 hydrochloride in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] It functions by irreversibly binding to a unique cysteine residue (C312) located outside of the canonical kinase domain of CDK7.[2][3] This covalent modification leads to the inhibition of CDK7's enzymatic activity. CDK7 is a crucial component of the transcription factor IIH (TFIIH) and the CDK-activating kinase (CAK) complex. By inhibiting CDK7, THZ1 disrupts two major cellular processes:
-
Transcription: It inhibits the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is essential for the initiation and elongation of transcription.[1][4]
-
Cell Cycle Progression: It interferes with the activation of other CDKs (CDK1, CDK2, CDK4, and CDK6) that are critical for cell cycle progression.[5]
Q2: In which cell lines has the IC50 of THZ1 been determined?
A2: The anti-proliferative effects of THZ1 have been observed across a broad range of cancer cell lines. See the data summary table below for specific IC50 values in various cancer types, including T-cell acute lymphoblastic leukemia (T-ALL), urothelial carcinoma, small-cell lung cancer (SCLC), chronic lymphocytic leukemia (CLL), medulloblastoma, and breast cancer.
Q3: What is the recommended method for determining the IC50 of THZ1?
A3: The most common method for determining the IC50 of THZ1 is a cell viability assay, such as the MTT, MTS, or resazurin assay. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. A detailed protocol for the MTT assay is provided in the "Experimental Protocols" section.
Q4: How should I prepare this compound for my experiments?
A4: this compound has limited solubility in water and ethanol but is soluble in DMSO.[4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO (e.g., 10 mM) and then dilute it to the final working concentrations in the cell culture medium.[1][3] Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: How do I analyze my data to calculate the IC50 value?
A5: To calculate the IC50 value, you will need to generate a dose-response curve by plotting the percentage of cell viability against the logarithm of the THZ1 concentration.[6] The IC50 is the concentration of THZ1 that results in a 50% reduction in cell viability. This value can be determined by fitting the data to a sigmoidal (four-parameter logistic) curve using software such as GraphPad Prism or by using an Excel add-in.[6]
Data Presentation: IC50 of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time | Assay Method |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 | 72 hours | Resazurin assay[1] |
| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 | Not Specified | Not Specified[3] |
| KOPTK1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.49 | 72 hours | Cellular ATP measurement[2] |
| DND-41 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.61 | 72 hours | Cellular ATP measurement[2] |
| RT4 | Urothelial Carcinoma | Varies | Not Specified | Viability assay[7] |
| BFTC905 | Urothelial Carcinoma | Varies | Not Specified | Viability assay[7] |
| HT1376 | Urothelial Carcinoma | Varies | Not Specified | Viability assay[7] |
| T24 | Urothelial Carcinoma | Varies | Not Specified | Viability assay[7] |
| T24/R | Urothelial Carcinoma (Chemoresistant) | Varies | Not Specified | Viability assay[7] |
| Various SCLC cell lines | Small-Cell Lung Cancer | 5-20 | Not Specified | Not Specified |
| MEC1 | Chronic Lymphocytic Leukemia (CLL) | 7.23 | Not Specified | Not Specified |
| MEC2 | Chronic Lymphocytic Leukemia (CLL) | 7.35 | Not Specified | Not Specified |
| D458 | Medulloblastoma (MYC-amplified) | 10 | 48 hours | Not Specified |
| D425 | Medulloblastoma (MYC-amplified) | 10 | 48 hours | Not Specified |
| UW228 | Medulloblastoma (SHH-type) | 150 | 48 hours | Not Specified |
| ONS76 | Medulloblastoma (SHH-type) | 270 | 48 hours | Not Specified |
| Breast Cancer Cell Line Panel | Breast Cancer | 80-300 | 48 hours | Not Specified |
Experimental Protocols
Detailed Methodology for IC50 Determination using MTT Assay
This protocol outlines the steps for determining the IC50 of this compound on adherent cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize the cells, centrifuge, and resuspend in fresh medium to the desired concentration (typically 1,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Fill the outer wells with 100 µL of sterile PBS to minimize evaporation from the experimental wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the THZ1 stock solution in complete culture medium to obtain a range of working concentrations. It is advisable to perform a preliminary experiment with a broad range of concentrations to determine the approximate IC50.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of THZ1.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest THZ1 concentration) and a negative control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the THZ1 concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis (sigmoidal dose-response curve).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for consistency.- Fill outer wells with sterile PBS to minimize evaporation.[2] |
| Cell viability exceeds 100% at low drug concentrations | - Overgrowth of control cells leading to cell death and reduced MTT metabolism- The compound may have a hormetic effect at low doses | - Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[8]- If consistent, this may be a real biological effect. Focus the analysis on the inhibitory part of the curve.[8] |
| Incomplete dose-response curve (no upper or lower plateau) | - The concentration range of THZ1 is not wide enough | - Perform a preliminary experiment with a broader range of concentrations (e.g., from picomolar to high micromolar) to identify the effective range. |
| Precipitation of THZ1 in the culture medium | - Poor solubility of THZ1 at higher concentrations | - Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to the cells.- Visually inspect the medium for any precipitation after adding the drug. |
| Low signal or high background in the MTT assay | - Low cell number- Contamination- Incorrect wavelength reading | - Optimize the initial cell seeding density.- Regularly check cell cultures for contamination.- Ensure the microplate reader is set to the correct wavelength for formazan absorbance. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for IC50 determination using the MTT assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: THZ1 Hydrochloride In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing THZ1 hydrochloride in animal models. The information is designed to help anticipate and mitigate potential toxicities, ensuring the successful execution of preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] It forms an irreversible covalent bond with a unique cysteine residue (Cys312) located outside of the canonical kinase domain of CDK7.[2] This inhibition disrupts the dual functions of CDK7 in regulating both transcription and the cell cycle. Specifically, THZ1 inhibits the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), leading to suppression of transcription, particularly of genes with super-enhancers that are often associated with oncogenic drivers like MYC and RUNX1.[1][2]
Q2: Does THZ1 have off-target effects?
A2: Yes, at higher concentrations, THZ1 has been shown to inhibit other closely related kinases, primarily CDK12 and CDK13.[1] These kinases also play a role in regulating transcription. The combined inhibition of CDK7, CDK12, and CDK13 may contribute to both the anti-tumor efficacy and the potential toxicity profile of THZ1.
Q3: What is the generally reported toxicity profile of THZ1 in animal models?
A3: In numerous preclinical studies, THZ1 is reported to be well-tolerated at therapeutic doses, most commonly 10 mg/kg administered intraperitoneally (i.p.) or intravenously (i.v.).[1][3] The most frequently reported observation is a lack of significant body weight loss or observable changes in the behavior of the animals.[3]
Q4: As a covalent inhibitor, does THZ1 pose a higher risk of toxicity?
A4: Covalent inhibitors can sometimes be associated with idiosyncratic toxicities due to their irreversible binding to off-target proteins. However, this risk can often be mitigated by using the lowest effective dose.[4] The high potency of THZ1 allows for the use of low doses, which may contribute to its favorable safety profile in animal models.[5]
Troubleshooting Guide
General Health and Toxicity Monitoring
Q5: What are the essential routine monitoring parameters for animals treated with THZ1?
A5: Consistent and thorough monitoring is crucial for early detection of any potential adverse effects.
-
Body Weight: Record the body weight of each animal every other day. A significant weight loss (typically >15-20% of initial body weight) is a key indicator of toxicity and may require a dose reduction or cessation of treatment.[6]
-
Behavioral and Clinical Observations: Daily cage-side observations are essential. Look for changes in posture, activity level, grooming habits, and food and water intake. Signs of distress such as ruffled fur, hunched posture, or lethargy should be noted and may indicate toxicity.
-
Tumor Burden: In xenograft studies, tumor growth should be monitored regularly. While this is an efficacy endpoint, rapid tumor regression can sometimes lead to complications that may be mistaken for drug toxicity.
Experimental Protocols
Protocol 1: General In Vivo Toxicity Monitoring
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the start of the experiment.
-
Baseline Measurements: Before the first dose, record the baseline body weight and perform a detailed clinical observation for each animal.
-
THZ1 Administration: Prepare this compound solution fresh for each administration. A common formulation is provided in the table below. Administer the appropriate dose based on the experimental design (e.g., 10 mg/kg, i.p., daily).
-
Ongoing Monitoring:
-
Record body weights every other day.
-
Perform and document clinical observations daily.
-
Measure tumor volume (if applicable) 2-3 times per week.
-
Diagram: Experimental Workflow for In Vivo Toxicity Monitoring
Caption: Workflow for monitoring THZ1 toxicity in animal models.
Gastrointestinal Toxicity
Q6: My mice are experiencing diarrhea after THZ1 treatment. What should I do?
A6: Gastrointestinal disturbances, including diarrhea, are potential side effects of CDK7 inhibitors.[7]
-
Assessment:
-
Monitor the severity and frequency of diarrhea. Note the consistency of the stool.
-
Check for signs of dehydration (e.g., skin tenting, decreased urine output).
-
Continue to monitor body weight closely, as diarrhea can lead to rapid weight loss.
-
-
Management:
-
Supportive Care: Ensure easy access to drinking water and moist food to prevent dehydration.
-
Anti-diarrheal Medication: If diarrhea is severe, administration of loperamide may be considered. A common dose in mice is 0.8 mg/kg, administered orally.[6]
-
Dose Modification: If diarrhea persists or is severe, consider reducing the dose of THZ1 or temporarily halting treatment until the symptoms resolve.
-
-
Pathological Confirmation: At the end of the study, histopathological examination of the small and large intestines can confirm drug-induced mucosal injury.[7][8] Look for signs such as villus atrophy, crypt epithelial cell apoptosis, and inflammatory cell infiltration.[7]
Hematological Toxicity
Q7: I've observed signs of myelosuppression (e.g., pallor, lethargy) in my THZ1-treated mice. How do I confirm and manage this?
A7: Myelosuppression is a known potential side effect of CDK inhibitors.[7]
-
Assessment:
-
Perform a complete blood count (CBC) to assess for neutropenia (low neutrophils), anemia (low red blood cells/hemoglobin), and thrombocytopenia (low platelets). Blood can be collected via a tail vein or saphenous vein for interim analysis.
-
Compare the CBC results to reference ranges for the specific mouse strain being used (see tables below).
-
-
Management:
-
Neutropenia: If severe neutropenia is confirmed, administration of Granulocyte Colony-Stimulating Factor (G-CSF) can be used to stimulate neutrophil production.[9][10] A typical dose for mice is 1-5 µg/kg/day, administered subcutaneously.[11] Treatment is typically continued until neutrophil counts recover.[12]
-
Anemia and Thrombocytopenia: For severe anemia or thrombocytopenia, supportive care is critical. In a research setting, this may involve adjusting the THZ1 dose or discontinuing treatment. Blood transfusions are a clinical option but are less commonly performed in preclinical studies.[9]
-
Dose Modification: A dose reduction or temporary cessation of THZ1 treatment is often necessary if significant myelosuppression is observed.
-
Data Presentation
| This compound Formulation for In Vivo Use | |
| Component | Example Concentration |
| This compound | 3 mg/mL |
| Vehicle | 10% DMSO in 5% Dextrose in Water (D5W)[6] or 5% DMSO, 40% PEG300, 5% Tween-80 in water[13] |
| Preparation Note: Always prepare fresh before use. Sonication may be required to fully dissolve the compound.[14][15] |
| Common Dosing Regimens for THZ1 in Mice | ||
| Dose | Route of Administration | Reference |
| 10 mg/kg | Intraperitoneal (i.p.), daily or twice daily | [1][6] |
| 10 mg/kg | Intravenous (i.v.) | [3] |
| Hematology Reference Ranges for Common Mouse Strains (Adults) | | | | | Parameter | Units | C57BL/6 | BALB/c | | White Blood Cells (WBC) | 10³/µL | 2.93 - 17.38 | 5.98 - 16.34 | | Neutrophils | 10³/µL | 0.67 - 9.88 | 0.48 - 2.80 | | Lymphocytes | 10³/µL | 2.20 - 12.33 | 4.54 - 14.11 | | Red Blood Cells (RBC) | 10⁶/µL | 7.31 - 12.27 | 7.17 - 11.35 | | Hemoglobin (HGB) | g/dL | 11.9 - 18.4 | 11.2 - 17.8 | | Hematocrit (HCT) | % | 39.7 - 74.7 | 38.2 - 64.0 | | Platelets (PLT) | 10³/µL | 736 - 2374 | 469 - 2364 | | Note: Values can vary based on age, sex, and specific laboratory. Data compiled from[3][16][17]. |
| Serum Biochemistry Reference Ranges for C57BL/6 Mice (Adults) | ||
| Analyte | Units | Reference Range (Male) |
| Alanine Aminotransferase (ALT) | U/L | 28 - 110 |
| Aspartate Aminotransferase (AST) | U/L | 54 - 204 |
| Alkaline Phosphatase (ALP) | U/L | 36 - 134 |
| Blood Urea Nitrogen (BUN) | mg/dL | 19 - 31 |
| Creatinine | mg/dL | 0.1 - 0.4 |
| Total Protein | g/dL | 3.8 - 5.1 |
| Albumin | g/dL | 2.5 - 3.5 |
| Note: Values can vary. Data compiled from[5][18]. |
Signaling Pathway and Mechanism of Action
Diagram: THZ1 Mechanism of Action
Caption: THZ1 inhibits CDK7, leading to reduced RNAPII phosphorylation.
References
- 1. THZ1(THZ-1) |CDK7 inhibitor|from DC Chemicals [dcchemicals.com]
- 2. medcentral.com [medcentral.com]
- 3. medigraphic.com [medigraphic.com]
- 4. Reference range data base for serum chemistry and hematology values in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioterio.facmed.unam.mx [bioterio.facmed.unam.mx]
- 6. [Pharmacological studies of loperamide, an anti-diarrheal agent. I. Effects on diarrhea induced by castor oil and prostaglandin E. (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Irinotecan-induced intestinal mucositis in mice: a histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving Outcomes of Chemotherapy: Established and Novel Options for Myeloprotection in the COVID-19 Era - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncnursingnews.com [oncnursingnews.com]
- 11. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSCF Guideline from the PIER Network - PAEDIATRIC INNOVATION, EDUCATION & RESEARCH NETWORK [piernetwork.org]
- 13. Kinase-Modulated Bioluminescent Indicators Enable Noninvasive Imaging of Drug Activity in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. criver.com [criver.com]
- 18. Clinical Chemistry Reference Intervals for C57BL/6J, C57BL/6N, and C3HeB/FeJ Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
Stability of THZ1 hydrochloride in solution for long-term experiments
Welcome to the technical support center for THZ1 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and issues that may arise during long-term experiments involving this potent and selective CDK7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: this compound is most commonly dissolved in 100% dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is crucial to use fresh, anhydrous DMSO for reconstitution. For storage, it is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Q2: What are the recommended storage temperatures and expected stability of this compound in DMSO?
A2: While specific quantitative degradation data over extended periods is not extensively published, the general consensus from suppliers and literature suggests the following storage conditions for DMSO stock solutions:
-
-20°C: Stable for up to 3 months.
-
-80°C: Recommended for longer-term storage, with some sources suggesting stability for 6 months to a year.
To ensure the integrity of your results in long-term experiments, it is advisable to use a fresh stock solution or qualify the stability of your stored stock under your specific laboratory conditions.
Q3: What is the recommended maximum final concentration of DMSO in my cell culture experiments?
A3: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in your cell culture medium as low as possible. A final DMSO concentration of 0.1% is considered safe for most cell lines, while some may tolerate up to 0.5%.[1][2] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO as your experimental samples) to account for any effects of the solvent.[3][4]
Q4: I am observing unexpected results in my long-term experiment. Could my THZ1 solution have degraded?
A4: Degradation of THZ1 in solution is a possibility, especially if the solution has been stored for an extended period, subjected to multiple freeze-thaw cycles, or if it was not prepared with anhydrous DMSO. If you suspect degradation, it is recommended to prepare a fresh stock solution. For critical long-term studies, we recommend performing a stability assessment of your THZ1 solution under your specific experimental conditions. A detailed protocol for such an assessment is provided below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or loss of THZ1 activity in a long-term experiment. | Degradation of THZ1 in the working solution. | Prepare a fresh stock solution of THZ1 in anhydrous DMSO. Consider performing a stability test on your stock solution (see Experimental Protocols). |
| Repeated freeze-thaw cycles of the stock solution. | Always aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. | |
| Precipitation observed in the stock solution upon thawing. | The solubility limit may have been exceeded, or the compound is precipitating out of solution at lower temperatures. | Warm the vial to 37°C for a few minutes and vortex gently to redissolve the compound. If precipitation persists, consider preparing a fresh, less concentrated stock solution. |
| Variability in experimental results over time. | Inconsistent concentrations of the active compound due to degradation. | Qualify the stability of your THZ1 stock solution for the duration of your planned experiment. Use aliquots from the same freshly prepared stock for the entire experiment where possible. |
Stability of this compound in Solution
Currently, there is a lack of comprehensive, publicly available quantitative data on the long-term stability of this compound in various solvents and at different temperatures. The information available is primarily from supplier recommendations and anecdotal evidence within research publications.
Summary of Recommended Storage Conditions for THZ1 in DMSO:
| Storage Temperature | Recommended Duration | Key Considerations |
| -20°C | Up to 3 months | Use fresh, anhydrous DMSO. Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months or longer | Preferred for long-term storage. Follow the same considerations as for -20°C storage. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a framework for researchers to determine the stability of THZ1 in their chosen solvent (e.g., DMSO) under their specific storage and handling conditions.
Objective: To quantify the concentration of active THZ1 over time at a specific storage temperature.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid or trifluoroacetic acid)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Storage vials
Methodology:
-
Preparation of a Fresh THZ1 Stock Solution (Timepoint 0):
-
Accurately weigh this compound powder and dissolve it in anhydrous DMSO to a known concentration (e.g., 10 mM). This will serve as your reference standard and the starting point for the stability study.
-
Immediately after preparation, analyze this solution by HPLC to determine the initial peak area corresponding to intact THZ1. This is your 100% reference.
-
-
Sample Storage:
-
Aliquot the remaining stock solution into multiple vials for storage at your desired temperature (e.g., -20°C or -80°C).
-
-
Timepoint Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one vial from storage.
-
Allow the vial to thaw completely and come to room temperature.
-
Analyze the sample by HPLC under the same conditions used for the timepoint 0 sample.
-
-
HPLC Analysis:
-
Develop an appropriate HPLC method to achieve good separation of the THZ1 peak from any potential degradants.
-
Inject a consistent volume of the THZ1 solution for each analysis.
-
Record the peak area of the intact THZ1.
-
-
Data Analysis:
-
Calculate the percentage of THZ1 remaining at each timepoint relative to the initial (timepoint 0) peak area.
-
Percentage Remaining = (Peak Area at Timepoint X / Peak Area at Timepoint 0) * 100
-
Plot the percentage of THZ1 remaining against time to visualize the degradation profile.
-
Visualizations
THZ1 Mechanism of Action: Dual Inhibition of Transcription and Cell Cycle
THZ1 is a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 plays a crucial dual role in the cell. It is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a key step in transcription initiation and elongation.[5][6][7][8] Additionally, as part of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for cell cycle progression.[5][6][9] By inhibiting CDK7, THZ1 disrupts both of these fundamental cellular processes, leading to cell cycle arrest and suppression of transcription, particularly of genes with super-enhancers that are critical for cancer cell identity and survival.[10][11][12][13]
Experimental Workflow for THZ1 Stability Assessment
The following diagram outlines the key steps for conducting a stability study of your this compound solution.
References
- 1. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
- 6. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 7. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. cdk-7 Is required for mRNA transcription and cell cycle progression in Caenorhabditis elegans embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK7 inhibition by THZ1 suppresses cancer stemness in both chemonaïve and chemoresistant urothelial carcinoma via the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
THZ1 Hydrochloride Washout Experiments: A Technical Guide
This technical support center provides detailed protocols, troubleshooting advice, and frequently asked questions for researchers performing THZ1 hydrochloride washout experiments. The content is designed for professionals in academic research and drug development.
Experimental Protocol: THZ1 Washout
This protocol outlines a typical workflow for a THZ1 washout experiment to verify the irreversible, covalent inhibition of its target, CDK7. The primary readout is the phosphorylation status of RNA Polymerase II (RNAPII), a direct substrate of CDK7.
Detailed Methodology
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
THZ1 Treatment:
-
Allow cells to adhere and resume proliferation overnight.
-
Treat cells with the desired concentration of this compound. A common treatment duration is 2-4 hours, which is sufficient to achieve target engagement.[1][2][3][4]
-
Include appropriate controls:
-
Vehicle Control: Typically DMSO.
-
Negative Control Compound: THZ1-R, an inactive analog, is recommended to control for off-target or non-covalent effects.[1]
-
-
-
Washout Procedure:
-
Aspirate the medium containing THZ1.
-
Wash the cells gently with pre-warmed, sterile Phosphate-Buffered Saline (PBS). Repeat this wash step 2-3 times to ensure complete removal of the compound.
-
Add fresh, pre-warmed culture medium without the inhibitor.
-
-
Post-Washout Incubation:
-
Return the cells to the incubator.
-
Harvest cells at various time points post-washout (e.g., 0, 2, 4, 6 hours) to assess the duration of the inhibitory effect.[1]
-
-
Analysis:
-
Prepare cell lysates for immunoblotting.
-
Probe for key proteins to assess the effect of THZ1 on the CDK7 signaling pathway. Essential targets include:
-
Experimental Workflow Diagram
Caption: Experimental workflow for a this compound washout experiment.
Data Presentation: Quantitative Parameters
The optimal experimental conditions can be cell-line dependent. The tables below provide a starting point for experimental design.
Table 1: Recommended THZ1 Concentrations and IC50 Values for Various Cell Lines
| Cell Line | Cancer Type | Typical Treatment Concentration | 72-hour IC50 | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 - 250 nM | 50 nM | [1][7] |
| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 1 - 50 nM | 0.55 nM | [7] |
| U266 | Multiple Myeloma | 50 - 400 nM | Not Specified | [2] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 50 - 200 nM | ~750 nM | [5][8] |
| HCT116 | Colorectal Carcinoma | Not Specified | Not Specified | [1] |
| C2C12 | Myoblast | 50 - 400 nM | Not Specified | [9] |
Table 2: Example Experimental Timeline
| Step | Parameter | Duration / Value | Notes |
| 1. Treatment | THZ1 Incubation | 4 hours | Sufficient for covalent target engagement.[1][3][4] |
| 2. Washout | Media Changes | 3 times | Ensures complete removal of unbound compound. |
| 3. Post-Washout | Time Points | 0, 2, 4, 6 hours | To monitor the persistence of the effect.[1] |
| 4. Analysis | Primary Readout | p-RNAPII (S2, S5, S7) | Direct measure of CDK7 activity.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a THZ1 washout experiment?
A1: The primary purpose is to demonstrate the irreversible mechanism of action of THZ1.[1] THZ1 is a covalent inhibitor that forms a permanent bond with Cysteine 312 on CDK7.[1][7] After washing the compound away, its inhibitory effect on CDK7—measured by a lack of RNAPII phosphorylation—should persist.[1][2] This confirms that the observed effects are due to stable, covalent binding rather than reversible, non-covalent interactions.
Q2: What is the mechanism of action of THZ1?
A2: THZ1 selectively inhibits Cyclin-Dependent Kinase 7 (CDK7). CDK7 has two major roles:
-
Transcription Regulation: As part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is essential for the initiation and elongation of transcription.[1][9][10]
-
Cell Cycle Control: CDK7 acts as a CDK-Activating Kinase (CAK), where it phosphorylates and activates other CDKs, such as CDK1 and CDK2, that are critical for cell cycle progression.[1][2] By inhibiting CDK7, THZ1 disrupts both global transcription and cell cycle progression, leading to anti-proliferative effects and apoptosis in cancer cells.[6][8]
THZ1 Signaling Pathway Diagram
Caption: THZ1 covalently inhibits CDK7, blocking its two major functions.
Q3: Why is RNAPII CTD phosphorylation the preferred readout?
A3: Phosphorylation of the RNAPII C-terminal domain (CTD) at serine 2, 5, and 7 is a direct and immediate consequence of CDK7 kinase activity within the TFIIH complex.[1] Monitoring the levels of these specific phospho-epitopes provides a robust and sensitive measure of on-target CDK7 inhibition. A persistent loss of this phosphorylation after THZ1 washout is strong evidence of irreversible target engagement.[1][2]
Q4: Does THZ1 have off-targets?
A4: Yes. While highly potent against CDK7, THZ1 also shows activity against the closely related transcriptional kinases CDK12 and CDK13, which also play a role in regulating RNAPII.[2][11] This is an important consideration when interpreting data, as some observed effects may be due to the combined inhibition of these kinases. Using the lowest effective concentration of THZ1 can help minimize off-target effects.
Troubleshooting Guide
Problem 1: No persistent inhibition of RNAPII phosphorylation after washout.
-
Possible Cause: The concentration of THZ1 used was too low, or the initial treatment time was too short to allow for sufficient covalent modification of CDK7.
-
Solution:
-
Increase Concentration: Titrate the THZ1 concentration upwards. Refer to Table 1 for typical effective ranges for your cell line.
-
Increase Treatment Time: Extend the initial treatment period from 4 hours to 6 hours to ensure maximal target engagement before the washout.[4]
-
Verify Compound Activity: Ensure the this compound stock solution is fresh and has been stored correctly, as compound degradation can lead to a loss of activity.
-
Problem 2: Massive cell death is observed even before the washout.
-
Possible Cause: The THZ1 concentration is too high for the specific cell line, leading to rapid induction of apoptosis.[6][9] This can confound the analysis of specific inhibitory effects.
-
Solution:
-
Perform a Dose-Response Curve: Determine the IC50 for your cell line with a 24-72 hour treatment. For washout experiments, use a concentration that is effective at inhibiting RNAPII phosphorylation but is not excessively cytotoxic within the short treatment window (e.g., 2-5x the IC50).
-
Shorten Treatment Time: Reduce the initial drug exposure time to 1-2 hours and check for target engagement (p-RNAPII reduction) at this earlier time point.
-
Problem 3: High variability between replicates.
-
Possible Cause 1: Inconsistent washout procedure. Residual THZ1 in some wells could lead to continued inhibition that is not related to covalent binding.
-
Solution 1: Standardize the washout protocol. Ensure each plate is washed the same number of times with the same volume of PBS. Aspirate thoroughly after the final wash before adding fresh medium.
-
Possible Cause 2: Differences in cell density or cell cycle state at the time of treatment.
-
Solution 2: Ensure uniform cell seeding across all wells. Consider cell synchronization methods if cell cycle-dependent effects are a concern, as THZ1 can induce cell cycle arrest.[6]
Problem 4: The effect of THZ1 diminishes faster than expected after washout.
-
Possible Cause: The cells may have mechanisms to overcome the inhibition, such as rapid synthesis of new CDK7 protein or potential drug resistance mechanisms. Some cancer cells can develop resistance by upregulating drug efflux pumps like ABCB1.[12]
-
Solution:
-
Assess Protein Turnover: Measure total CDK7 protein levels at your post-washout time points. A rapid increase in total CDK7 could explain the recovery of RNAPII phosphorylation.
-
Check for Resistance Markers: If working with a cell line that has been cultured for a long time or previously exposed to other drugs, consider checking for the expression of common drug resistance transporters.
-
Confirm Covalent Binding: Use the inactive analog THZ1-R as a control. If THZ1-R shows a transient effect that is lost upon washout while the THZ1 effect persists (even partially), it still supports a covalent mechanism of action for THZ1.[1]
-
References
- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent CDK7 Inhibitor THZ1 Inhibits Myogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of THZ1 Hydrochloride and YKL-5-124: Selectivity and Potency
In the landscape of cancer therapeutics, cyclin-dependent kinases (CDKs) have emerged as critical targets due to their central role in regulating cell cycle progression and transcription. Among the numerous CDK inhibitors developed, THZ1 hydrochloride and YKL-5-124 have garnered significant attention for their potent and covalent mechanisms of action. This guide provides a detailed, objective comparison of the selectivity and potency of these two compounds, supported by experimental data, to aid researchers in the fields of oncology and drug development in making informed decisions for their studies.
Executive Summary
THZ1 and YKL-5-124 are both potent, irreversible covalent inhibitors of CDK7. However, a key distinction lies in their selectivity profiles. THZ1 exhibits a polypharmacology, potently inhibiting not only CDK7 but also the closely related transcriptional kinases CDK12 and CDK13.[1][2] In contrast, YKL-5-124 was developed as a highly selective CDK7 inhibitor, demonstrating significantly less activity against CDK12 and CDK13.[3] This difference in selectivity leads to distinct downstream biological effects, with THZ1 impacting both transcription and cell cycle, while YKL-5-124's effects are more predominantly centered on cell cycle regulation.
Potency Comparison
The potency of THZ1 and YKL-5-124 has been evaluated in various biochemical and cellular assays. Both compounds exhibit low nanomolar efficacy against their primary target, CDK7.
Table 1: Biochemical Potency of THZ1 vs. YKL-5-124
| Compound | Target | IC50 (nM) | Assay Conditions |
| THZ1 | CDK7 | 3.2 | LanthaScreen® Eu Kinase Binding Assay |
| YKL-5-124 | CDK7 | 53.5 | In vitro kinase reaction with 1mM ATP |
| CDK7/Mat1/CycH | 9.7 | Fixed time point, in vitro kinase assay |
Data sourced from multiple studies.[3][4][5]
Table 2: Cellular Potency of THZ1 vs. YKL-5-124
| Compound | Cell Line | IC50 (nM) | Assay Type |
| THZ1 | Jurkat (T-ALL) | 50 | Cell proliferation assay (72 hr) |
| Loucy (T-ALL) | 0.55 | Cell proliferation assay (72 hr) | |
| YKL-5-124 | HAP1 | Not specified, but induces strong cell cycle arrest | Cell cycle analysis |
| Jurkat | Not specified, but induces strong cell cycle arrest | Cell cycle analysis |
Data sourced from multiple studies.[3][4]
Selectivity Profile
The most significant differentiator between THZ1 and YKL-5-124 is their kinase selectivity. While both are potent CDK7 inhibitors, THZ1's activity extends to CDK12 and CDK13, a characteristic not shared by YKL-5-124.
Table 3: Kinase Selectivity of THZ1 vs. YKL-5-124
| Compound | CDK2 IC50 (nM) | CDK9 IC50 (nM) | CDK12 | CDK13 |
| THZ1 | - | - | Equipotent to CDK7 | Equipotent to CDK7 |
| YKL-5-124 | 1300 | 3020 | No inhibition | No inhibition |
Data sourced from multiple studies.[3][6]
This broader activity of THZ1 against CDK12 and CDK13 is responsible for its profound impact on the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a hallmark of its transcriptional inhibitory effects.[2][4] Conversely, YKL-5-124's high selectivity for CDK7 results in a strong cell cycle arrest phenotype with minimal impact on global Pol II CTD phosphorylation.[3]
Signaling Pathways and Mechanism of Action
Both THZ1 and YKL-5-124 are covalent inhibitors that target a unique cysteine residue (Cys312) located outside the canonical kinase domain of CDK7.[3][4] This covalent binding mechanism contributes to their high potency and prolonged duration of action.
CDK7 plays a dual role in the cell. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1 and CDK2, to drive cell cycle progression. It is also a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II to initiate transcription.
Caption: Differential targeting of CDK7's dual functions by THZ1 and YKL-5-124.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize THZ1 and YKL-5-124.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of the compounds on the enzymatic activity of purified kinases.
-
Reaction Setup: Kinase reactions are typically performed in a buffer containing Tris-HCl, MgCl2, and DTT.
-
Enzyme and Substrate: Recombinant CDK7/Cyclin H/MAT1 complex is used as the enzyme source. A peptide substrate, such as a fragment of the RNA Polymerase II CTD, is included in the reaction.
-
Inhibitor Addition: A dilution series of THZ1 or YKL-5-124 is added to the reaction wells.
-
Reaction Initiation: The reaction is initiated by the addition of ATP (e.g., 1mM).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as incorporation of radioactive ³²P-ATP and autoradiography, or through fluorescence-based assays like the Adapta™ Universal Kinase Assay.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Caption: A generalized workflow for determining the biochemical potency of kinase inhibitors.
Cellular Proliferation Assay
This assay measures the effect of the compounds on the growth and viability of cancer cell lines. The resazurin assay is a common method used for this purpose.[4]
-
Cell Seeding: Cancer cells (e.g., Jurkat, Loucy) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of THZ1 or YKL-5-124 for a specified period (e.g., 72 hours).[4]
-
Resazurin Addition: A solution of resazurin is added to each well.[7]
-
Incubation: The plates are incubated for 1-4 hours at 37°C.[7] During this time, viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Fluorescence Measurement: The fluorescence is measured using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[7]
-
Data Analysis: The fluorescence intensity, which is proportional to the number of viable cells, is used to generate dose-response curves and calculate the IC50 value.
Competitive Pulldown Assay
This cellular assay is used to confirm target engagement and selectivity of the covalent inhibitors in a cellular context.
-
Cell Treatment: Cells (e.g., HAP1) are treated with varying concentrations of the competitor inhibitor (THZ1 or YKL-5-124) for a set duration.
-
Cell Lysis: Cells are lysed to release cellular proteins.
-
Biotinylated Probe Incubation: The cell lysates are then incubated with a biotinylated version of a covalent probe (e.g., bio-THZ1). This probe will bind to any available target protein (e.g., CDK7, CDK12) that has not been engaged by the competitor inhibitor.
-
Pulldown: Streptavidin-coated beads are added to the lysate to capture the biotinylated probe and any proteins bound to it.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The captured proteins are eluted from the beads and analyzed by Western blotting using antibodies specific for the target proteins (e.g., anti-CDK7, anti-CDK12). A decrease in the amount of pulled-down target protein in the presence of the competitor indicates successful target engagement by the competitor.
Conclusion
Both this compound and YKL-5-124 are valuable research tools for investigating the roles of CDKs in cancer biology. The choice between these two inhibitors should be guided by the specific research question.
-
THZ1 is a potent inhibitor of CDK7, CDK12, and CDK13, making it a suitable tool for studying the combined effects of inhibiting these transcriptional CDKs. Its profound impact on RNA Polymerase II phosphorylation makes it a strong transcriptional inhibitor.
-
YKL-5-124 offers high selectivity for CDK7, allowing for the specific interrogation of CDK7's role in cell cycle control, independent of CDK12 and CDK13 inhibition. This makes it a more precise tool for dissecting the functions of CDK7 as a CDK-activating kinase.
The distinct selectivity profiles of these two compounds provide a unique opportunity to dissect the complex biology of transcriptional and cell cycle CDKs, ultimately informing the development of more targeted and effective cancer therapies.
References
- 1. tribioscience.com [tribioscience.com]
- 2. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
In Vivo Efficacy of THZ1 Hydrochloride: A Comparative Analysis for Cancer Researchers
For Immediate Release
This guide provides a comprehensive overview of the in vivo anti-tumor activity of THZ1 hydrochloride, a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7). Designed for researchers, scientists, and professionals in drug development, this document compiles and compares key experimental data, outlines detailed methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.
Comparative Analysis of In Vivo Anti-Tumor Activity
This compound has demonstrated significant single-agent efficacy in various preclinical cancer models. The following table summarizes key quantitative data from in vivo studies, offering a comparative perspective on its anti-tumor effects across different cancer types.
| Cancer Type | Animal Model | This compound Treatment Regimen | Comparator(s) | Key Outcomes |
| Multiple Myeloma | Systemic U266 xenograft (NOD/SCID-γ mice) | 10 mg/kg, i.p., twice daily, 5 days/week | Vehicle control | Significantly improved survival; induced downregulation of MCL-1 and c-MYC in vivo.[1] |
| Multiple Myeloma | Flank and orthotopic xenograft mouse models | 10 mg/kg, i.p., daily, 5 days/week for 4 weeks | Vehicle control | Reduced tumor burden and significantly enhanced survival with minimal toxicity.[2] In flank xenografts, tumors were removed and weighed at day 40.[3] |
| Small Cell Lung Cancer (SCLC) | Autochthonous SCLC mouse model | 10 mg/kg, twice a day for 2 weeks | Cisplatin and Etoposide (Cis-Eto) | Showed significant suppression of tumor growth, comparable to the Cis-Eto combination in terms of response and survival rates, with no recognizable toxicity.[4] |
| Gastrointestinal Stromal Tumors (GIST) | GIST xenograft model | Not specified in the provided abstract | Vehicle control | Profound reduction in tumor volume and weight; inhibited cell proliferation (Ki67) and promoted apoptosis (cleaved-caspase 3).[5] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | HNSCC xenograft model | Not specified in the provided abstract | Not specified | Potently inhibited tumor overgrowth in vivo.[6] |
| Urothelial Carcinoma (UC) | Chemonaïve and chemoresistant UC mouse xenograft models | Not specified in the provided abstract | Not specified | Suppressed tumor growth in both chemonaïve and chemoresistant tumors.[7] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | T-ALL xenografts | Not specified in the provided abstract | Not specified | Treatment was well-tolerated and effective in T-ALL xenografts.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo studies of this compound.
General In Vivo Xenograft Study Protocol
-
Animal Models: Immunocompromised mice, such as NOD/SCID-γ (NSG) mice, are commonly used to prevent rejection of human tumor xenografts.[2]
-
Cell Line Implantation:
-
Tumor Growth Monitoring:
-
Drug Administration:
-
This compound is typically dissolved in a vehicle solution (e.g., 10% DMSO in 5% dextrose in water).[2]
-
Administration is commonly performed via intraperitoneal (i.p.) injection at doses ranging from 10 mg/kg, with schedules varying from daily to twice daily for a specified number of weeks.[1][2][4]
-
-
Efficacy Assessment:
-
Toxicity Evaluation: Animal body weight is monitored regularly, and any signs of toxicity are recorded.[2][3]
Visualizing the Science
To better understand the mechanisms and experimental designs, the following diagrams have been created using Graphviz.
References
- 1. The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of CDK7 by THZ1 impairs tumor growth in p53-mutated HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK7 inhibition by THZ1 suppresses cancer stemness in both chemonaïve and chemoresistant urothelial carcinoma via the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Guide to THZ1 Hydrochloride: Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic and pharmacodynamic properties of THZ1 hydrochloride, a potent covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with other emerging CDK7 inhibitors. The information is intended to assist researchers in evaluating THZ1 for preclinical and clinical development.
Introduction to this compound
THZ1 is a selective and irreversible inhibitor of CDK7, a key regulator of transcription and cell cycle progression.[1] It forms a covalent bond with a unique cysteine residue (Cys312) located outside the canonical kinase domain of CDK7, contributing to its high potency and selectivity.[2] By inhibiting CDK7, THZ1 disrupts the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), leading to the suppression of transcription, particularly of super-enhancer-associated oncogenes like MYC.[1][3] This mechanism of action has demonstrated significant anti-tumor activity in various cancer models, including T-cell acute lymphoblastic leukemia (T-ALL), multiple myeloma, and non-small-cell lung cancer.[1][4]
Comparative Pharmacokinetic Profile
Comprehensive pharmacokinetic data for a wide range of CDK7 inhibitors is still emerging. However, available preclinical data allows for a preliminary comparison.
| Compound | Animal Model | Dose & Route | Cmax | AUC | Half-life (t½) | Key Findings & Citations |
| THZ1 | Mouse | 10 mg/kg i.v. | - | - | 45 minutes | Short half-life may limit clinical performance. A modified version, THZ2, exhibits a 5-fold longer half-life.[5] |
| SY-5609 | Mouse | 1-6 mg/kg oral | Dose-proportional | Dose-proportional | - | Oral bioavailability. No accumulation with repeated daily dosing. Detectable plasma concentrations at trough support once-daily dosing.[6] |
| Samuraciclib (CT7001) | - | - | - | - | - | Orally bioavailable. Currently in Phase I/II clinical trials.[3][7] |
Comparative Pharmacodynamic Profile
The pharmacodynamic effects of CDK7 inhibitors are primarily centered on their ability to inhibit transcription and induce cell cycle arrest and apoptosis.
In Vitro Potency and Selectivity
| Compound | Target(s) | IC50 (CDK7) | Key Findings & Citations |
| THZ1 | CDK7, CDK12, CDK13 | 3.2 nM | Potent covalent inhibitor. Also inhibits CDK12 and CDK13 at higher concentrations.[2] |
| YKL-5-124 | CDK7 | 53.5 nM | Highly selective covalent inhibitor for CDK7 over CDK12/13.[2] |
| SY-5609 | CDK7 | KD = 0.065 nM | Potent and highly selective non-covalent inhibitor.[8] |
| Samuraciclib (CT7001) | CDK7 | - | Orally bioavailable, ATP-competitive inhibitor.[7] |
Note: IC50 values can vary depending on the assay conditions.
Cellular Effects
| Compound | Effect on p-RNA Pol II | Effect on Cell Cycle | Apoptosis Induction | Key Findings & Citations |
| THZ1 | Strong inhibition of Ser2, Ser5, and Ser7 phosphorylation | G2/M arrest | Potent induction | Broad transcriptional suppression.[1] |
| YKL-5-124 | No significant change | Strong G1/S arrest | Low induction | Primarily affects cell cycle, highlighting the role of CDK12/13 inhibition by THZ1 in transcriptional suppression.[2] |
| CYC065 & THZ1 | Downregulation of RNAPII Ser2/5 phosphorylation | G2/M arrest | Caspase-dependent apoptosis | Associated with downregulation of Mcl-1.[4] |
| Samuraciclib (CT7001) | - | Cell cycle arrest | Induction of apoptosis | Also suppresses androgen receptor (AR) signaling in prostate cancer.[7] |
Signaling Pathway and Experimental Workflows
CDK7 Signaling Pathway
The following diagram illustrates the central role of the CDK7-Cyclin H-MAT1 complex (CDK-activating kinase, CAK) in both cell cycle progression and transcription.
Caption: CDK7-Cyclin H-MAT1 complex and its downstream targets.
Experimental Workflow: In Vivo Pharmacokinetic Study
The following diagram outlines a typical workflow for an in vivo pharmacokinetic study in a mouse model.
Caption: Workflow for a preclinical pharmacokinetic study.
Experimental Protocols
Western Blot for Phosphorylated RNA Polymerase II
This protocol is adapted from standard western blotting procedures for detecting phosphorylated proteins.[9][10]
-
Sample Preparation:
-
Lyse cells treated with THZ1 or control vehicle in RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies against total RNA Pol II, phospho-RNA Pol II (Ser2), phospho-RNA Pol II (Ser5), and phospho-RNA Pol II (Ser7) diluted in 5% BSA/TBST.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and a digital imager.
-
In Vivo Xenograft Study
This protocol is a general guideline based on published studies involving THZ1.[1][11]
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., NOD-SCID).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using caliper measurements.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg) or vehicle control via the desired route (e.g., intravenous or intraperitoneal injection) according to the planned schedule (e.g., daily or twice daily for a specified number of weeks).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, or when tumors reach the maximum allowed size, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).
-
Conclusion
This compound is a potent inhibitor of CDK7 with significant anti-tumor activity driven by the disruption of transcriptional regulation. Its key limitations appear to be a short in vivo half-life and off-target effects on CDK12/13, which contribute to its broad transcriptional suppression but may also be associated with toxicity. Newer generation CDK7 inhibitors, such as YKL-5-124 and SY-5609, offer improved selectivity and pharmacokinetic properties. The choice of a CDK7 inhibitor for further development will likely depend on the specific therapeutic context, balancing the need for potent, broad transcriptional inhibition with the potential for improved safety and dosing schedules offered by more selective agents. This guide provides a foundational comparison to aid in these critical research and development decisions.
References
- 1. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 4. pure.eur.nl [pure.eur.nl]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating CDK7 as the Primary Target of THZ1 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
THZ1 hydrochloride has emerged as a potent anti-cancer agent, but its efficacy relies on the precise and selective inhibition of its primary target, Cyclin-Dependent Kinase 7 (CDK7). This guide provides a comprehensive comparison of experimental data and methodologies used to validate CDK7 as the principal cellular target of THZ1.
Executive Summary
THZ1 is a covalent inhibitor that demonstrates high potency and selectivity for CDK7.[1][2][3][4] This is achieved through a unique mechanism involving the covalent modification of a non-catalytic cysteine residue (Cys312) located outside the canonical kinase domain of CDK7.[1][3][5] This covalent binding leads to irreversible inhibition of CDK7's kinase activity, which is crucial for both cell cycle regulation and transcription.[5][6][7]
Validation of CDK7 as the primary target of THZ1 has been established through a combination of biochemical, cellular, and genetic approaches. Key evidence includes:
-
High in vitro potency against CDK7.
-
Time-dependent inhibition , characteristic of covalent inhibitors.[5][8]
-
Loss of activity against a Cys312Ser (C312S) mutant of CDK7, confirming the covalent binding site.[5][9][10]
-
Selective inhibition of CDK7-dependent cellular processes , such as phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and 7.[1][5][11]
-
Use of a non-reactive analog, THZ1-R , which lacks the reactive acrylamide group and shows significantly reduced activity, highlighting the importance of covalent binding for efficacy.[1][5][9]
-
Comparison with other CDK inhibitors , which reveals a distinct profile for THZ1, although it also shows activity against the closely related kinases CDK12 and CDK13 at higher concentrations.[2][6][10]
Data Presentation: THZ1 Performance Metrics
The following tables summarize the quantitative data supporting the potency and selectivity of THZ1 for CDK7.
Table 1: In Vitro Potency of THZ1 against CDK7 and Other Kinases
| Target | Assay Type | IC50 / Kd | Reference |
| CDK7 | Kinase Binding Assay (LanthaScreen) | Kd = 3.2 nM | [5] |
| CDK7 | In vitro Kinase Assay | IC50 = 53.5 nM | [10] |
| CDK12 | In vitro Kinase Assay | IC50 > 1000 nM (YKL-5-124, a more selective CDK7i, showed no inhibition) | [10] |
| CDK12 | In vitro Kinase Assay | Inhibited at higher concentrations than CDK7 | [4][5] |
| CDK13 | In vitro Kinase Assay | Inhibited at higher concentrations than CDK7 | [2] |
| CDK1 | Kinase Assay | Weak activity | [6] |
| CDK2 | Kinase Assay | Weak activity | [6] |
Table 2: Cellular Activity of THZ1 in Cancer Cell Lines
| Cell Line | Cancer Type | Cellular Effect | IC50 | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Antiproliferative | 50 nM | [1][3][4] |
| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Antiproliferative | 0.55 nM | [3][4] |
| OCI-Ly12 | Peripheral T-cell Lymphoma (PTCL) | Growth Inhibition (GI50) | 390 ± 26 nM | [9] |
| HCT116 | Colon Cancer | Inactivation of CDK1 and CDK2 | - | [7] |
| Multiple Myeloma Cells | Multiple Myeloma | Diminished proliferation and survival | - | [12][13] |
| B-cell Acute Lymphocytic Leukemia (B-ALL) cells | B-ALL | Apoptosis | High concentration | [14] |
| Urothelial Carcinoma (UC) cells | Urothelial Carcinoma | Cytotoxicity | Dose-dependent | [15] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon these findings.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of THZ1 on the kinase activity of CDK7 and other kinases.
Protocol:
-
Recombinant CDK7/cyclin H/MAT1 complex is incubated with a kinase-specific substrate (e.g., a peptide derived from the RNAPII CTD) and ATP.
-
THZ1 is added at various concentrations.
-
The reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified using methods such as radioactive ATP (³²P-ATP) incorporation, fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA) / Biotinylated Pull-down Assay
Objective: To confirm direct target engagement of THZ1 with CDK7 within intact cells.
Protocol:
-
Cells are treated with THZ1 or a vehicle control.
-
A biotinylated version of THZ1 (bio-THZ1) is added to the cell lysate. Bio-THZ1 will only bind to CDK7 that has not been engaged by the non-biotinylated THZ1.
-
Streptavidin-coated beads are used to pull down the bio-THZ1-bound proteins.
-
The pulled-down proteins are separated by SDS-PAGE and immunoblotted with an anti-CDK7 antibody.
-
A reduction in the amount of CDK7 pulled down in the THZ1-treated sample compared to the control indicates target engagement.[7]
Western Blot Analysis of RNAPII CTD Phosphorylation
Objective: To assess the functional consequence of CDK7 inhibition on its primary substrate in cells.
Protocol:
-
Cancer cell lines (e.g., Jurkat) are treated with varying concentrations of THZ1, THZ1-R (negative control), or DMSO (vehicle) for a specified time (e.g., 4-6 hours).[1][5]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for total RNAPII, phospho-Ser2, phospho-Ser5, and phospho-Ser7 of the RNAPII CTD.[5][7][11]
-
Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence. A decrease in the phospho-specific signals relative to the total RNAPII signal indicates inhibition of CDK7 activity.
C312S Mutant Rescue Experiment
Objective: To genetically validate that the covalent interaction with Cys312 is responsible for the cellular effects of THZ1.
Protocol:
-
Cells are engineered to express a THZ1-resistant form of CDK7, where Cysteine 312 is mutated to Serine (CDK7-C312S).[9][10]
-
Both wild-type and CDK7-C312S expressing cells are treated with THZ1.
-
Cellular phenotypes, such as cell viability or RNAPII CTD phosphorylation, are assessed.
-
Rescue from the effects of THZ1 in the CDK7-C312S expressing cells confirms that the on-target covalent binding is responsible for the observed phenotype.[10]
Mandatory Visualizations
Signaling Pathway of THZ1 Action
Caption: THZ1 covalently inhibits CDK7, blocking its kinase activity towards RNAPII and cell cycle CDKs.
Experimental Workflow for Target Validation
Caption: A multi-faceted approach is used to validate CDK7 as the primary target of THZ1.
Logical Framework for Target Validation
Caption: The validation of CDK7 as THZ1's primary target is based on converging lines of evidence.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. THZ1(THZ-1) |CDK7 inhibitor|from DC Chemicals [dcchemicals.com]
- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THZ1, Cdk7 Inhibitor VIII Sigma-Aldrich [sigmaaldrich.com]
- 7. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]
- 9. THZ1 targeting CDK7 suppresses STAT transcriptional activity and sensitizes T-cell lymphomas to BCL2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of THZ1 Hydrochloride's Effect on Different Cancer Types: A Guide for Researchers
Authored for: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparative analysis of the anti-neoplastic effects of THZ1 hydrochloride, a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), across a spectrum of cancer types. By targeting the general transcriptional machinery, THZ1 has demonstrated significant therapeutic potential, particularly in tumors exhibiting transcriptional addiction. This document synthesizes experimental data on its efficacy, mechanism of action, and provides detailed protocols for key validation experiments.
Overview of THZ1 and its Mechanism of Action
THZ1 is a first-in-class covalent inhibitor that targets a unique cysteine residue outside the canonical kinase domain of CDK7, granting it high selectivity.[1][2][3] CDK7 is a critical component of two essential cellular complexes:
-
Transcription Factor IIH (TFIIH): As part of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and 7, a crucial step for the initiation and elongation phases of transcription.[4][5][6]
-
CDK-Activating Kinase (CAK) Complex: CDK7, along with Cyclin H and MAT1, forms the CAK complex, which is responsible for activating other CDKs, such as CDK1 and CDK2, thereby regulating cell cycle progression.[4][7]
By inhibiting CDK7, THZ1 disrupts both transcription and cell cycle control, leading to potent anti-tumor effects.[8] Its primary mechanism involves the suppression of transcription, especially of genes associated with super-enhancers, which often include key oncogenic drivers and anti-apoptotic factors.[3][9] This leads to the downregulation of short-lived transcripts essential for cancer cell survival, inducing cell cycle arrest and apoptosis.[7][10]
Comparative Efficacy in Different Cancer Types
THZ1 exhibits a broad range of anti-proliferative activity, with exceptional potency in cancers characterized by transcriptional addiction. Tumors driven by super-enhancer-associated oncogenes, such as MYC-family genes or RUNX1, are particularly vulnerable.[1][9][10]
Quantitative In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a key metric for comparing drug potency. THZ1 demonstrates low nanomolar efficacy across numerous cancer cell lines.
| Cancer Type | Cell Line(s) | IC50 (nM) | Citation(s) |
| Neuroblastoma | MYCN-amplified lines | 6 - 9 | [1] |
| Ewing Sarcoma | A673, SKMNC, etc. (7 lines) | 28 - 49 | [11] |
| Triple-Negative Breast Cancer (TNBC) | Various TNBC lines | < 70 | [1][2] |
| Small Cell Lung Cancer (SCLC) | Murine SCLC lines | 75 - 100 | [1] |
| B-Cell Acute Lymphocytic Leukemia (B-ALL) | NALM6, REH | Concentration-dependent effects noted | [12] |
| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | Jurkat, KOPTK1, Loucy | Highly sensitive at low nM | [10][13] |
| Multiple Myeloma (MM) | H929, OPM2, U266 | Potent activity at nM concentrations | [7][14] |
| Colorectal Cancer (CRC) | HCT-116, SW480, SW620 | Potent growth suppression | [15][16] |
| Non-Small Cell Lung Cancer (NSCLC) | H1299, A549, H292, H23 | Dose-dependent suppression (10-1000 nM) | [4] |
| Gastrointestinal Stromal Tumors (GIST) | GIST-T1, GIST-882 | Pronounced antineoplastic effect at low concentrations | [5] |
Note: IC50 values can vary based on assay conditions and duration of exposure. The data presented is for comparative purposes.
Key Cellular and In Vivo Effects
THZ1 consistently induces apoptosis and cell cycle arrest across various cancer models. Its efficacy has been validated in multiple in vivo xenograft studies, where it has been shown to significantly reduce tumor burden with minimal reported toxicity.[9][10]
| Cancer Type | Key Cellular Effects | Key Downregulated Proteins | In Vivo Efficacy (Xenograft Models) | Citation(s) |
| T-ALL | Apoptosis, G1/G2 arrest | RUNX1, MCL-1, XIAP | Significant tumor regression (KOPTK1 model) | [10] |
| Multiple Myeloma | Apoptosis, G2/M arrest | c-MYC, MCL-1, BCL-xL | Reduced tumor burden and enhanced survival | [7][14] |
| Ewing Sarcoma | Massive apoptosis, reduced proliferation | EWS-FLI1 targets | Complete abolishment of tumor growth (A673 model) | [11][17] |
| NSCLC | Apoptosis, G2/M arrest | c-MYC, PD-L1 | Suppressed tumor growth | [4][6][18] |
| Breast Cancer (TNBC) | Apoptosis, G2/M arrest, mitotic failure | LIN9, other SE-driven genes | Potent activity against TNBC | [2][19][20] |
| Colorectal Cancer | Apoptosis | Oncogenic transcripts, PKD1 | Decreased xenograft tumor growth | [15][16] |
| B-ALL | Apoptosis (high conc.), G2/M arrest (low conc.) | c-MYC, metabolic enzymes | Not specified in reviewed texts | [12] |
| Hepatocellular Carcinoma (HCC) | Apoptosis, cell cycle arrest | MYC | Suppressed tumor growth and weight | [21] |
| Urothelial Carcinoma | Apoptosis, suppressed cancer stemness | Hedgehog signaling pathway components | Suppressed both chemonaïve and chemoresistant tumors | [22][23] |
Experimental Protocols & Workflows
Reproducibility is paramount in research. This section details generalized protocols for key experiments used to evaluate THZ1's effects, based on methodologies reported in the cited literature.
Cell Viability Assay (MTT or similar)
-
Cell Seeding: Plate cells (e.g., 5,000 cells/well) in 96-well plates and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of THZ1 (e.g., 0-1000 nM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: Add MTT or a similar viability reagent (e.g., resazurin, CCK-8) to each well and incubate according to the manufacturer's instructions.[11][19]
-
Data Acquisition: Solubilize the formazan crystals (for MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Culture and Treatment: Culture and treat cells with the desired concentrations of THZ1 for a set time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.[5]
-
Analysis: Analyze the stained cells using a flow cytometer. The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blotting
-
Lysate Preparation: Treat cells with THZ1 for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those for PARP, Cleaved Caspase-3, p-RNAPII (Ser2, Ser5), CDK7, MYC, MCL-1, and a loading control (e.g., β-actin, GAPDH).[6][7]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Study
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of each mouse.[5][11]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into control (vehicle) and treatment groups. Administer THZ1 via a suitable route, such as intraperitoneal (IP) injection. A common dosing regimen is 10 mg/kg, administered once or twice daily.[10][11][22]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., 2-3 times per week). Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the animals, excise the tumors, and measure their final weight. A portion of the tumor tissue can be used for pharmacodynamic analysis (e.g., immunohistochemistry for Ki67 or Western blot for target proteins).
Potential for Combination Therapy and Resistance
THZ1 has shown synergistic effects when combined with other anti-cancer agents. For example, it enhances the efficacy of anti-PD-1 therapy in NSCLC by downregulating PD-L1 expression via the MYC signaling pathway.[18] In urothelial carcinoma, it enhances gemcitabine-induced cytotoxicity.[22] Similarly, it shows synergy with topoisomerase I inhibitors in SCLC and with PARP inhibitors in Ewing sarcoma.[24][25]
However, acquired resistance is a potential challenge. Studies have shown that resistance to THZ1 can arise through the upregulation of ABC family drug transporter proteins (e.g., ABCB1, ABCG2), which actively pump the drug out of the cell.[26]
Conclusion
This compound is a potent and selective CDK7 inhibitor with broad anti-cancer activity. Its efficacy is particularly pronounced in malignancies dependent on super-enhancer-driven oncogenic transcription factors, such as neuroblastoma, Ewing sarcoma, multiple myeloma, and T-ALL. By disrupting the core transcriptional machinery, THZ1 induces widespread apoptosis and cell cycle arrest in cancer cells while showing less effect on non-transformed cells.[2][10] The data strongly support its continued investigation as a monotherapy and in combination with other targeted agents to enhance therapeutic outcomes and overcome resistance.
References
- 1. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THZ1 suppresses human non-small-cell lung cancer cells in vitro through interference with cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The ASCO Post [ascopost.com]
- 10. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 13. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. | Broad Institute [broadinstitute.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Antitumor effects of a covalent cyclin-dependent kinase 7 inhibitor in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting CDK7 increases the stability of Snail to promote the dissemination of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EWS/FLI confers tumor cell synthetic lethality to CDK12 inhibition in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. zlfzyj.com [zlfzyj.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Converged DNA Damage Response Renders Human Hepatocellular Carcinoma Sensitive to CDK7 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CDK7 inhibition by THZ1 suppresses cancer stemness in both chemonaïve and chemoresistant urothelial carcinoma via the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. EWS/FLI Confers Tumor Cell Synthetic Lethality to CDK12 Inhibition in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Preclinical Toxicity Landscape of THZ1 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
THZ1 hydrochloride, a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7), has emerged as a promising therapeutic candidate in various preclinical cancer models. Its mechanism of action, primarily centered on the inhibition of transcriptional processes essential for tumor growth, has garnered significant interest. This guide provides a comprehensive comparison of the preclinical toxicity profile of this compound, presenting key experimental data, detailed methodologies, and visual representations of its molecular interactions to aid in the strategic advancement of CDK7-targeted therapies.
In Vivo Toxicity Profile: Generally Well-Tolerated in Preclinical Models
Numerous in vivo studies across a range of cancer models have consistently demonstrated that this compound is well-tolerated at therapeutically effective doses. The most common dosage reported is 10 mg/kg, administered via intravenous (i.v.) or intraperitoneal (i.p.) injection. A key indicator of its favorable safety profile is the general absence of significant body weight loss in treated animals, a common sign of systemic toxicity.
| Cancer Model | Animal Model | Dosage and Administration | Observed Toxicity | Reference |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Mouse xenograft | 10 mg/kg, i.v. | No observable body weight loss or behavioral changes.[1] | [1] |
| Multiple Myeloma | Mouse xenograft | 10 mg/kg, i.p., twice daily, 5 days/week | Minimal toxicity, no significant body weight loss.[2][3] | [2][3] |
| Neuroblastoma (MYCN-amplified) | Mouse model | 10 mg/kg, i.v. | No toxicity observed.[4] | [4] |
| Oesophageal Squamous Cell Carcinoma | Mouse model | 10 mg/kg, i.p. | No loss of body weight or other common toxic effects.[4] | [4] |
| Non-Small Cell Lung Cancer (NSCLC) | Xenograft and PDX models | Not specified | No significant loss of body weight or other common toxic effects.[5] | [5] |
| Intrahepatic Cholangiocarcinoma (ICC) | Patient-derived xenograft (PDX) model | Not specified | No detectable side effects. |
In Vitro Cytotoxicity: Preferential Effects on Cancer Cells
This compound exhibits a degree of selectivity for cancer cells over normal, non-transformed cells. While it potently inhibits the proliferation of a broad range of cancer cell lines, its effect on normal cells appears to be more cytostatic than cytotoxic at comparable concentrations.
| Cell Type | Metric | Concentration | Effect | Reference |
| Cancer Cell Lines | ||||
| Jurkat (T-ALL) | IC50 | 50 nM | Inhibition of proliferation | [4] |
| Loucy (T-ALL) | IC50 | 0.55 nM | Inhibition of proliferation | [4] |
| Small Cell Lung Cancer (SCLC) | IC50 | 5-20 nM | Inhibition of proliferation | [4] |
| Multiple Myeloma cell lines | IC50 | Low nM range | Reduced cell survival | [2] |
| Urothelial Carcinoma cells | 250 and 500 nM | Dose-dependent cytotoxicity and apoptosis | [6] | |
| Normal Cells | ||||
| BJ fibroblasts and RPE-1 cells | High doses | Cell cycle arrest, no apoptosis | [7] | |
| Normal CD34+ cord blood cells | 25 nM (in combination with bortezomib) | Minimally toxic, little effect on survival | [2][8] |
It is important to note that one study indicated high concentrations of THZ1 can induce apoptosis in normal peripheral blood mononuclear cells (PBMCs), suggesting a potential for myelosuppression at higher doses.
Comparative Toxicity with Other CDK Inhibitors
A direct, head-to-head preclinical toxicity study comparing THZ1 with other CDK7 inhibitors is not extensively available in the public domain. However, insights can be drawn from studies on THZ1's selectivity and the effects of its off-target inhibition. THZ1 is known to inhibit CDK12 and CDK13 at concentrations higher than those required for CDK7 inhibition.[4] This polypharmacology may contribute to its cytotoxic effects, which contrast with more selective CDK7 inhibitors that are primarily cytostatic.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the preclinical assessment of this compound's toxicity.
In Vivo Toxicity Assessment in Xenograft Mouse Models
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID-γ) are typically used for xenograft studies.
-
Tumor Implantation: Human cancer cell lines are implanted subcutaneously or intravenously into the mice.
-
Treatment: Once tumors are established, mice are randomized into control (vehicle) and treatment groups. This compound is typically administered via intraperitoneal or intravenous injection at a specified dose and schedule (e.g., 10 mg/kg daily).
-
Monitoring: Animal body weight is measured regularly (e.g., every other day) as a primary indicator of systemic toxicity. Tumor volume is also monitored to assess efficacy. General health and behavior of the animals are observed daily.
-
Endpoint: At the end of the study, animals are euthanized, and tumors and major organs may be harvested for further analysis (e.g., histopathology, biomarker analysis).
In Vitro Cell Viability and Apoptosis Assays
-
Cell Culture: Cancer and normal cell lines are cultured under standard conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound or a vehicle control.
-
Cell Viability Assessment: After a specified incubation period (e.g., 72 hours), cell viability is assessed using assays such as the resazurin-based assay or CellTiter-Glo®, which measure metabolic activity. IC50 values are calculated from the dose-response curves.
-
Apoptosis Assessment: Apoptosis can be measured by various methods, including:
-
Flow Cytometry: Staining cells with Annexin V and a viability dye (e.g., propidium iodide) to distinguish between live, apoptotic, and necrotic cells.
-
Western Blotting: Detecting the cleavage of apoptosis markers such as PARP and caspases.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of THZ1 and a typical experimental workflow for assessing its in vivo toxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THZ1(THZ-1) |CDK7 inhibitor|from DC Chemicals [dcchemicals.com]
- 5. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Reproducibility of THZ1 Hydrochloride Findings: A Comparative Guide for Researchers
An objective analysis of the consistent and variable findings on the CDK7 inhibitor THZ1 hydrochloride across different laboratory settings, providing researchers with a baseline for experimental design and data interpretation.
This compound is a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7). Its unique mechanism of action, which involves targeting a cysteine residue outside the canonical kinase domain, has made it a valuable tool in cancer research.[1][2] This guide synthesizes findings from multiple studies to provide a comparative overview of THZ1's effects, aiding researchers in evaluating the reproducibility of its biological activities.
Comparative Efficacy Across Cancer Cell Lines
THZ1 has demonstrated broad anti-proliferative effects across a variety of cancer cell lines.[1] The half-maximal inhibitory concentration (IC50) is a key metric for comparing its potency. The following table summarizes IC50 values reported in different studies for various cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference Study |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 | Kwiatkowski et al. (as cited in[3]) |
| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 | (as cited in[3]) |
| KOPTK1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Not specified, but effective in xenograft models[1] | Kwiatkowski et al. (as cited in[1]) |
| DND-41 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Not specified, but sensitive[3] | (as cited in[3]) |
| Multiple Myeloma (MM) cell lines | Multiple Myeloma | Potent activity | (as cited in[4]) |
| Ovarian Cancer cell lines (KURAMOCHI, COV362) | Ovarian Cancer | Sensitive to 250 nM | (as cited in[5]) |
| Small Cell Lung Cancer (SCLC) cell lines | Small Cell Lung Cancer | 5-20 | (as cited in[3]) |
| Nasopharyngeal Carcinoma (NPC) cell lines | Nasopharyngeal Carcinoma | Not specified, but effective | (as cited in[6]) |
| Cholangiocarcinoma (CCA) cell lines | Cholangiocarcinoma | Not specified, but effective | (as cited in[7]) |
| B-cell Acute Lymphocytic Leukemia (B-ALL) cell lines (NALM6, REH) | B-cell Acute Lymphocytic Leukemia | Effective at nanomolar concentrations | (as cited in[8]) |
Observations on Reproducibility:
Across multiple studies, THZ1 consistently demonstrates high potency in hematological malignancies, particularly T-ALL and SCLC, with IC50 values in the low nanomolar range.[3][9] The reported efficacy in solid tumors such as ovarian cancer, neuroblastoma, and cholangiocarcinoma also appears consistent, although direct IC50 comparisons are not always available.[4][5][7]
Mechanistic Insights: Consistent Findings on CDK7 Inhibition and Downstream Effects
The primary mechanism of action of THZ1 is the covalent inhibition of CDK7, a key component of the transcription factor IIH (TFIIH).[1][10] This inhibition leads to a cascade of downstream effects that are consistently reported across different research groups.
Key Mechanistic Findings:
-
Inhibition of RNA Polymerase II Phosphorylation: A hallmark of THZ1 activity is the inhibition of phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and Serine 7.[1][11] This effect has been consistently observed in various cell lines, including Jurkat and HeLa cells.[1][11]
-
Downregulation of Oncogenic Transcription Factors: THZ1 treatment leads to the downregulation of key oncogenes. Notably, the suppression of MYC and its family members (MYCN) is a recurrent finding in studies on neuroblastoma, multiple myeloma, and ovarian cancer.[4][5][8] Similarly, the downregulation of RUNX1 is a key observation in T-ALL.[1]
-
Induction of Apoptosis: Numerous studies have consistently shown that THZ1 induces apoptosis in cancer cells.[4][7][8][12] This is often associated with the downregulation of anti-apoptotic proteins like MCL-1 and BCL-XL.[4][5]
Experimental Protocols: A Guide to Reproducible Research
Consistent experimental design is crucial for reproducible results. The following are detailed methodologies for key experiments cited in the literature.
Cell Viability Assay (Resazurin Assay)
-
Cell Seeding: Seed cell lines such as Jurkat, Loucy, KOPTK1, and DND-41 in 384-well microplates at a confluency of 15% in a medium containing 5% FBS and penicillin/streptomycin.[3]
-
Treatment: Treat cells with a range of THZ1 concentrations (e.g., 2, 10, 50, 250, 1250, and 6250 nM) or DMSO as a control for 72 hours.[3]
-
Measurement: Determine cell viability using a resazurin-based assay.[3]
Western Blot for RNAPII CTD Phosphorylation
-
Cell Treatment: Treat cells (e.g., Jurkat) with THZ1 (e.g., 250 nM) or DMSO for a specified time course (e.g., 0-6 hours).[1] A 4-hour treatment is often sufficient to observe maximal inhibition.[1]
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates.
-
Immunoblotting: Perform SDS-PAGE and immunoblotting using antibodies specific for total RNAPII and phosphorylated forms of the RNAPII CTD (Ser2, Ser5, Ser7).
In Vivo Xenograft Studies
-
Animal Model: Utilize human xenograft mouse models (e.g., with KOPTK1 T-ALL cells).[1]
-
Treatment: Administer THZ1 intravenously (i.v.) at a tolerated dose, for example, 10 mg/kg.[1][13]
-
Monitoring: Monitor tumor growth and animal well-being (body weight, behavior) throughout the study.[1][13]
Visualizing the Molecular Impact of THZ1
To better understand the mechanisms of THZ1, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
Caption: THZ1 inhibits CDK7, blocking transcription and leading to apoptosis.
Caption: A typical workflow for evaluating THZ1 efficacy.
Comparison with Other CDK Inhibitors
THZ1's covalent binding mechanism provides a unique profile compared to other CDK inhibitors.
| Inhibitor | Target CDKs | Mechanism | Key Differentiator |
| THZ1 | CDK7 (also CDK12/13)[2][10] | Covalent, irreversible[1] | Targets a remote cysteine, high selectivity for CDK7[1] |
| Flavopiridol | Pan-CDK (1, 2, 4, 6, 7, 9)[5] | ATP-competitive, reversible | Broad spectrum, less selective |
| Dinaciclib | CDK1, 2, 5, 9[5] | ATP-competitive, reversible | Potent inhibitor of cell cycle and transcription CDKs |
| SY-1365 | CDK7[14] | Covalent[14] | A second-generation selective covalent CDK7 inhibitor[14] |
| Samuraciclib | CDK7[15] | Selective[15] | Most clinically advanced selective CDK7 inhibitor (Phase II)[15] |
THZ1's off-target effects on CDK12 and CDK13 have been noted, which may contribute to its overall anti-cancer activity.[10] Newer generations of CDK7 inhibitors aim for even greater selectivity.[14][15]
Conclusion
The findings on this compound's mechanism of action and its potent anti-cancer effects, particularly in transcriptionally addicted cancers, are largely reproducible across different laboratories. The consistent reporting of its impact on RNAPII phosphorylation and the downregulation of key oncogenes underscores the reliability of these findings. Researchers can confidently use THZ1 as a tool to probe CDK7 biology, with the provided data and protocols serving as a guide for designing robust and reproducible experiments. Minor variations in reported IC50 values are expected due to differences in cell line maintenance and assay conditions, but the overall trends in sensitivity are consistent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. THZ1(THZ-1) |CDK7 inhibitor|from DC Chemicals [dcchemicals.com]
- 4. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - Gao - Translational Cancer Research [tcr.amegroups.org]
- 7. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 9. apexbt.com [apexbt.com]
- 10. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 14. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 15. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of THZ1 Hydrochloride: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the potent CDK7 inhibitor, THZ1 Hydrochloride, ensuring laboratory safety and environmental protection.
For researchers, scientists, and drug development professionals, the proper management of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, a selective and potent covalent CDK7 inhibitor. Adherence to these procedures is critical to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound specifies that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
Required Personal Protective Equipment (PPE):
-
Safety glasses
-
Chemical-resistant gloves
-
Laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[1].
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
- Solid Waste: Collect pure this compound powder and any materials grossly contaminated with the solid (e.g., weighing papers, contaminated gloves) in a dedicated, clearly labeled hazardous waste container.
- Liquid Waste: Solutions containing this compound must be collected in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
- Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
- Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The first rinsate must be collected as hazardous waste[2][3]. Subsequent rinses may be permissible for drain disposal depending on institutional guidelines, but collecting all rinsates as hazardous waste is the most prudent approach.
2. Waste Container Management:
- All waste containers must be in good condition and compatible with the waste they hold.
- Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".
- Keep waste containers securely closed except when adding waste[4][5].
- Store waste containers in a designated satellite accumulation area (SAA) that is away from general laboratory traffic and incompatible materials[4].
3. Disposal Procedure:
- All collected this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
- Follow your institution's specific procedures for requesting a hazardous waste pickup.
- Do not attempt to treat or neutralize this compound waste unless you are following a specifically approved and validated protocol from your EHS office.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative data related to the handling and disposal of this compound.
| Parameter | Value/Instruction | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/ container to an approved waste disposal plant. | [1] |
| Storage (as supplied) | Powder: -20°C. In solvent: -80°C. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
| Hazardous Waste Storage Limit (Satellite Accumulation Area) | Typically ≤ 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | [3][5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the segregation and disposal of this compound waste.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling THZ1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of THZ1 Hydrochloride, a potent and selective covalent CDK7 inhibitor. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
Given that this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, a comprehensive approach to personal protection is mandatory.[1] While specific quantitative data for this compound is not available, the following recommendations are based on best practices for handling potent, cytotoxic compounds.[2][3][4][5]
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves compliant with ASTM D6978-05 standards is recommended.[2][5] | Provides a robust barrier against skin contact. Nitrile offers good resistance to a range of chemicals.[6][7] Double-gloving is a standard precaution for handling highly potent compounds.[4][5] |
| Eye Protection | Chemical splash goggles or a full-face shield should be worn.[2][3] | Protects against accidental splashes of solutions or contact with airborne powder. A full-face shield is preferred when there is a significant risk of splashing.[2] |
| Respiratory Protection | For handling the powder form or when aerosols may be generated, a fit-tested NIOSH-approved N95 or N100 respirator is required.[2][3][4] For solutions, a respirator may not be necessary if handled in a certified chemical fume hood. | Prevents inhalation of the powdered compound, which is a primary route of exposure.[3] Surgical masks do not provide adequate respiratory protection against fine particles or aerosols.[4][5] |
| Body Protection | A disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs that fastens in the back should be worn.[2][3][8] | Prevents contamination of personal clothing and skin. The gown should be changed immediately if contaminated.[2] |
| Foot Protection | Disposable shoe covers should be worn in areas where this compound is handled, especially in powder form.[3] | Prevents the tracking of contaminants to other areas. Shoe covers should be removed when leaving the designated handling area.[3] |
Operational and Disposal Plans
Experimental Protocols: Handling Procedures
-
Preparation:
-
All handling of this compound powder must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[1][8]
-
Before handling, ensure all necessary PPE is correctly donned.
-
When preparing solutions, add the solvent to the powdered this compound slowly to avoid generating dust.
-
Clearly label all containers with the chemical name and associated hazards.
-
-
Administration (In Vitro/In Vivo):
-
For cell-based assays, perform all steps within a biological safety cabinet.
-
For animal studies, utilize appropriate containment and handling procedures to prevent exposure and environmental release.
-
Be mindful of potential aerosol generation during procedures such as vortexing or sonicating.
-
-
Spill Management:
-
In case of a spill, immediately alert others in the vicinity and evacuate the area if necessary.
-
Wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator, before attempting to clean the spill.
-
For small powder spills, gently cover with absorbent material and then carefully collect into a sealed container for hazardous waste disposal. Avoid dry sweeping.
-
For liquid spills, absorb with an inert material and collect into a sealed, labeled container for hazardous waste.
-
Decontaminate the spill area thoroughly with an appropriate cleaning agent.
-
Disposal Plan
-
All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste.[1]
-
Place all contaminated materials in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for the disposal of toxic and hazardous materials.[1] Do not dispose of this compound down the drain or in general waste.[1]
Visual Safety Guides
The following diagrams illustrate key decision-making processes for ensuring safety when working with this compound.
Caption: PPE selection workflow for this compound.
Caption: Emergency response for accidental exposure.
References
- 1. This compound|1604810-83-4|MSDS [dcchemicals.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohsinsider.com [ohsinsider.com]
- 4. pubsaskdev.blob.core.windows.net [pubsaskdev.blob.core.windows.net]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 8. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
